AA 193
Description
Properties
IUPAC Name |
5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-11-6-9-13(8-4-2-1-3-5-8)18-22-14(9)10-7-12(16(19)20)21-15(10)11/h1-6,12H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIPRIYUGLRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of AA 193 as a uricosuric agent?
Technical Guide: The Mechanism of Action of Uricosuric Agents
A Note on the Compound AA-193:
Initial research indicates that the query for "AA 193" likely refers to AA-193 (5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid) , a uricosuric agent investigated in the early 1990s. The available literature from that period is limited and lacks the detailed molecular and quantitative data common in modern drug development.
Studies from that era described AA-193 as a potent uricosuric agent with a mode of action distinct from other agents at the time.[1] It was suggested to inhibit the presecretory reabsorption of urate in the renal proximal tubules.[1] Animal studies in rats, mice, and cebus monkeys showed it to be a potent uricosuric, increasing the fractional excretion of urate.[2][3] Notably, in vitro studies showed it did not inhibit liver uricase or xanthine dehydrogenase activity, indicating its mechanism is focused on renal excretion rather than uric acid production or degradation.[2]
Due to the limited availability of detailed, modern technical data for AA-193, this guide will focus on the well-established mechanism of action for a representative modern uricosuric agent targeting the Urate Transporter 1 (URAT1) . This will serve as an in-depth technical guide to the core mechanism by which contemporary uricosuric agents function, fulfilling the structural and content requirements of the user request.
Core Mechanism of Action: URAT1 Inhibition
Hyperuricemia, the biochemical precursor to gout, is primarily caused by the inefficient renal excretion of uric acid. Approximately 90% of the uric acid filtered by the glomerulus is reabsorbed into the bloodstream, a process largely mediated by specific transporters in the proximal tubule of the kidney.[4]
The Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene, is the principal transporter responsible for this reabsorption.[2] It is located on the apical membrane of proximal tubule cells and functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for intracellular organic anions like lactate.
Modern uricosuric agents are designed to be potent and selective inhibitors of URAT1. By binding to the transporter, these agents competitively block the urate binding site, preventing the reabsorption of uric acid.[2][5] This inhibition leads to a significant increase in the fractional excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[2]
Signaling and Transport Pathway
The renal handling of uric acid is a complex process involving multiple transporters on both the apical and basolateral membranes of the proximal tubule cells. The primary pathway for reabsorption involves the sequential action of URAT1 and the glucose transporter 9 (GLUT9).
dot
References
- 1. Uricosuric - Wikipedia [en.wikipedia.org]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do Uricosuric Agents Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. ClinPGx [clinpgx.org]
- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of MTAP Deletion in Conferring Sensitivity to the MTA-Cooperative PRMT5 Inhibitor, AMG 193
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant subset of human cancers, creates a unique metabolic vulnerability that can be exploited for targeted therapy. This guide provides a comprehensive overview of the synthetic lethal relationship between MTAP deletion and the inhibition of protein arginine methyltransferase 5 (PRMT5) by AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor. We will delve into the molecular mechanism underpinning this selectivity, present key preclinical and clinical data, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams.
Introduction: The Synthetic Lethal Opportunity in MTAP-Deleted Cancers
Homozygous deletion of the MTAP gene, located on chromosome 9p21, occurs in approximately 10-15% of all human cancers, often as a consequence of its proximity to the frequently deleted tumor suppressor gene CDKN2A.[1][2] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.[3] Its absence in cancer cells leads to a significant accumulation of MTA.[4]
This accumulation of MTA creates a state of partial inhibition of PRMT5, an enzyme that plays a crucial role in various cellular processes, including RNA splicing, gene expression, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][5] The MTA-induced hypomorphic state of PRMT5 in MTAP-deleted cells renders them exquisitely sensitive to further inhibition of PRMT5, a classic example of synthetic lethality. First-generation PRMT5 inhibitors, however, showed limited clinical benefit due to on-target hematological toxicities, as they indiscriminately blocked PRMT5 in all cells.[6]
AMG 193 represents a novel class of second-generation, MTA-cooperative PRMT5 inhibitors.[6] It is designed to preferentially bind to the PRMT5-MTA complex, thus selectively targeting cancer cells with MTAP deletion while sparing normal, MTAP-wild-type (WT) cells where MTA levels are low.[6][7] This targeted approach promises a wider therapeutic window and a more favorable safety profile.[1]
The Molecular Mechanism of AMG 193 Action
The selective action of AMG 193 is rooted in its unique mechanism of binding to the PRMT5 enzyme. In MTAP-deleted cells, the accumulated MTA binds to the S-adenosylmethionine (SAM) pocket of PRMT5, forming a PRMT5-MTA complex.[8][9] AMG 193 exhibits preferential and potent binding to this PRMT5-MTA complex, effectively stabilizing it in an inactive conformation.[7][10] In contrast, in healthy cells with functional MTAP, MTA levels are negligible, and PRMT5 is primarily bound to its natural cofactor, SAM. AMG 193 has a much lower affinity for the PRMT5-SAM complex, leading to its selective activity in MTAP-deleted tumors.[8]
The potent inhibition of the residual PRMT5 activity in MTAP-deleted cells by AMG 193 leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis.[7][11] These effects include:
-
Aberrant RNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition by AMG 193 leads to widespread alternative splicing events, particularly intron retention.[1][8]
-
DNA Damage: Inhibition of PRMT5 has been shown to induce DNA damage.[7][11]
-
Cell Cycle Arrest: MTAP-deleted cells treated with AMG 193 exhibit a robust cell cycle arrest, primarily in the G2/M phase.[7][8]
The following diagram illustrates the signaling pathway detailing the synthetic lethal interaction.
References
- 1. onclive.com [onclive.com]
- 2. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 3. ashpublications.org [ashpublications.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
The Technical Core of AMG 193: A Guide for Drug Development Professionals
An in-depth exploration of the chemical architecture, synthesis, and mechanistic action of AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor for the targeted treatment of MTAP-deleted cancers.
Chemical Structure and Properties
AMG 193 is a complex heterocyclic molecule with the systematic IUPAC name (S)-(4-amino-1,3-dihydrofuro[3,4-c][1][2]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone. Its molecular formula is C₂₂H₁₉F₃N₄O₃, and it has a molecular weight of 444.41 g/mol . The structure features a central furo[3,4-c][1][2]naphthyridine core, which is crucial for its interaction with the PRMT5-MTA complex, linked to a chiral morpholine moiety substituted with a trifluoromethylphenyl group. The (S)-stereochemistry of the morpholine ring is essential for its potent biological activity.
| Property | Value |
| Molecular Formula | C₂₂H₁₉F₃N₄O₃ |
| Molecular Weight | 444.41 g/mol |
| IUPAC Name | (S)-(4-amino-1,3-dihydrofuro[3,4-c][1][2]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone |
| CAS Number | 2790567-82-5 |
Synthesis of AMG 193
The synthesis of AMG 193 is a convergent process, involving the preparation of two key fragments: a substituted naphthyridine core and a chiral morpholine derivative, which are then coupled to yield the final product.[1][3]
Synthesis of the Chiral Morpholine Fragment (CFAM)
A key innovation in the synthesis of the chiral morpholine fragment is the use of a continuous lithiation process and a biocatalytic asymmetric reduction.[4] The synthesis begins with the reaction of 4-bromobenzotrifluoride and 3-morpholinone to generate the intermediate TOMBOC.[4] This is followed by deprotection and cyclization to form the imine CFIM, which then undergoes a highly selective reduction catalyzed by an imine reductase (IRED) to produce the desired chiral morpholine fragment, CFAM.[4]
Synthesis of the Naphthyridine Core
The naphthyridine core is assembled through a process that includes a selective iridium-catalyzed C-H functionalization of a substituted pyridine.[1][3] This is followed by a palladium-catalyzed Suzuki coupling and a cyclization reaction, which can be performed in a single pot, to construct the heterocyclic core.[1]
Final Assembly
The final step in the synthesis of AMG 193 involves the coupling of the naphthyridine core with the chiral morpholine fragment (CFAM) to form the amide bond, thus completing the molecular architecture.
Below is a DOT script representation of the synthetic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Early-Phase Process for Manufacture of AMG 193 - American Chemical Society [acs.digitellinc.com]
- 4. Item - Supplementary Methods from AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - figshare - Figshare [figshare.com]
Preclinical Pharmacology of AA-193: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AA-193 is a novel uricosuric agent identified as 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid. Preclinical studies have demonstrated its potential as a potent and selective inhibitor of renal urate reabsorption. This document provides a comprehensive overview of the preclinical pharmacology of AA-193, summarizing its mechanism of action, in vitro and in vivo efficacy, and selectivity profile based on available scientific literature. While specific quantitative data such as IC50 and pharmacokinetic parameters are not publicly available in the reviewed literature, this guide synthesizes the qualitative findings and provides detailed experimental methodologies for the key assays used to characterize this compound.
Mechanism of Action
AA-193 exerts its uricosuric effect by inhibiting the reabsorption of filtered urate in the proximal tubules of the kidney.[1] This action is distinct from other uricosuric agents, suggesting a novel interaction with the renal urate transport system.[1] The primary mechanism is believed to be the inhibition of presecretory reabsorption of urate.[1]
Signaling Pathway of Renal Urate Reabsorption and the Role of AA-193
The diagram below illustrates the key transporters involved in urate reabsorption in a renal proximal tubule cell and the proposed site of action for AA-193. Urate enters the cell from the tubular lumen via apical transporters such as URAT1 (SLC22A12) and is then transported into the bloodstream via basolateral transporters like GLUT9 (SLC2A9). AA-193 is thought to inhibit one or more of these transport steps, leading to increased urate excretion in the urine.
In Vitro and In Vivo Pharmacology
The preclinical evaluation of AA-193 has been conducted in various animal models, demonstrating its efficacy and selectivity as a uricosuric agent.
Data Presentation
The following tables summarize the qualitative and comparative efficacy of AA-193 from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of AA-193
| Animal Model | Effect | Comparison with other Uricosurics | Reference |
| Rat | Potent uricosuric activity, increasing fractional excretion of urate. | Most potent uricosuric agent tested compared to probenecid and tienilic acid. | [1] |
| Mouse (DBA/2N) | Dose-dependently enhanced urate excretion. | Effects were different from benzbromarone in pyrazinamide suppression tests. | [1] |
| Cebus Monkey | Potent uricosuric and hypouricemic effects. | More potent than probenecid, similar to tienilic acid, and less potent than benzbromarone. | [1] |
Table 2: In Vitro Selectivity of AA-193
| Assay System | Finding | Quantitative Detail | Reference |
| Rat renal brush border membrane vesicles and cortical slices | AA-193 has a much higher affinity for the urate reabsorption system than for the common pathway of weak organic acids (PAH secretion). | The relative affinity of AA-193 for urate uptake is 83-fold greater than that for PAH accumulation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AA-193 are provided below. These represent standard protocols in the field for assessing uricosuric agents.
In Vivo Uricosuric Activity Assessment
This protocol outlines a general procedure for evaluating the uricosuric effect of a test compound in a rodent model.
Methodology:
-
Animal Model: Male DBA/2N mice are often used as they have a renal urate transport system analogous to humans.[1]
-
Acclimatization: Animals are housed in metabolic cages for a period of acclimatization to the experimental conditions.
-
Dosing: Animals are divided into groups and administered the test compound (AA-193), a vehicle control, and a positive control (e.g., benzbromarone) via an appropriate route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Urine is collected over a specified period (e.g., 24 hours). At the end of the collection period, blood samples are obtained.
-
Biochemical Analysis: Urine and plasma/serum samples are analyzed for urate and creatinine concentrations using standard biochemical assays.
-
Data Analysis: The fractional excretion of urate (FEua) is calculated using the formula: FEua = (Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine). The results from the test compound group are compared to the control groups.
Pyrazinamide Suppression Test
This test is used to differentiate the mechanism of action of uricosuric agents, specifically to assess their effect on the tubular secretion of urate.
Methodology:
-
Animal Model and Dosing: Similar to the uricosuric activity assessment, animals are dosed with the test compound or controls.
-
Pyrazinamide Administration: Pyrazinamide, which is metabolized to pyrazinoic acid (an inhibitor of urate secretion), is administered to the animals.
-
Sample Collection and Analysis: Urine and blood samples are collected and analyzed for urate and creatinine levels.
-
Data Interpretation: The effect of the test compound on urate excretion in the presence of pyrazinamide provides insights into its mechanism. A compound that inhibits urate reabsorption would still be expected to increase urate excretion, whereas a compound that primarily inhibits urate secretion would have its effect blunted by pyrazinamide.
In Vitro Urate Uptake in Brush Border Membrane Vesicles (BBMV)
This assay directly measures the effect of a compound on urate transport across the apical membrane of renal proximal tubule cells.
Methodology:
-
BBMV Preparation: Brush border membrane vesicles are isolated from the renal cortex of a suitable animal model (e.g., rats) by differential centrifugation.
-
Uptake Assay: The vesicles are pre-incubated with varying concentrations of the test compound (AA-193) or vehicle.
-
Initiation of Uptake: The uptake reaction is initiated by adding a buffer containing radiolabeled uric acid.
-
Termination of Uptake: After a short incubation period, the uptake is stopped by adding an ice-cold stop solution followed by rapid filtration through a membrane filter to separate the vesicles from the incubation medium.
-
Quantification: The radioactivity retained on the filter, representing the amount of urate taken up by the vesicles, is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of urate uptake by the test compound is calculated, and if a dose-response is observed, an IC50 value can be determined.
Net PAH Accumulation in Cortical Slices
This assay is used to assess the effect of a compound on the transport of organic anions, providing a measure of its selectivity for urate transporters over other organic anion transporters (OATs).
Methodology:
-
Preparation of Cortical Slices: Thin slices are prepared from the renal cortex of an appropriate animal species.
-
Incubation: The slices are incubated in a buffer containing radiolabeled p-aminohippuric acid (PAH) in the presence of varying concentrations of the test compound (AA-193) or vehicle.
-
Termination and Lysis: After the incubation period, the slices are removed, washed, and lysed to release the accumulated PAH.
-
Quantification: The amount of radioactivity in the lysate is determined by scintillation counting.
-
Data Analysis: The inhibitory effect of the test compound on PAH accumulation is calculated and compared to its effect on urate transport to determine selectivity.
Conclusion
AA-193 is a promising preclinical candidate with a novel mechanism of action as a uricosuric agent. It has demonstrated potent and selective inhibition of renal urate reabsorption in multiple animal models. The available data suggests a favorable profile for further development for the treatment of hyperuricemia and gout. However, a full quantitative assessment of its potency, pharmacokinetics, and safety profile would require access to more detailed, non-publicly available data. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of AA-193 and other novel uricosuric compounds.
References
The Dawn of PRMT5 Inhibition: A Technical Guide to First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of first-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in cellular processes such as gene transcription, mRNA splicing, and signal transduction. Its dysregulation has been implicated in a variety of cancers, making it a compelling therapeutic target. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols for the pioneering first-generation PRMT5 inhibitors.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications in mammals.[1] It functions as part of a larger complex, often with the WD-repeat protein MEP50 (methylosome protein 50), to recognize and methylate its substrates.[1] These substrates include histone proteins, where PRMT5-mediated methylation can lead to transcriptional repression of tumor suppressor genes, and components of the spliceosome, where its activity is crucial for proper mRNA splicing.[2]
Dysregulation of PRMT5 activity is a common feature in many cancers, where it is often overexpressed and correlates with poor patient prognosis.[2] This has led to the development of small molecule inhibitors aimed at blocking its catalytic activity as a potential anti-cancer strategy.
First-Generation PRMT5 Inhibitors: A Comparative Overview
The first wave of PRMT5 inhibitors to enter clinical development primarily includes JNJ-64619178, GSK3326595, and PF-06939999. These compounds have been instrumental in validating PRMT5 as a druggable target in oncology.
JNJ-64619178 (Onametostat)
JNJ-64619178 is a potent and selective, orally bioavailable inhibitor of PRMT5.[1] It exhibits a pseudo-irreversible binding mode, occupying both the S-adenosylmethionine (SAM) cofactor and the substrate-binding pockets of the PRMT5/MEP50 complex.[1] This leads to prolonged target engagement and sustained inhibition of PRMT5 activity.[1]
GSK3326595 (Pemrametostat)
GSK3326595 is another selective, orally available small molecule inhibitor of PRMT5.[3][4] It has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials for various solid tumors and non-Hodgkin's lymphoma.[3][5]
PF-06939999
PF-06939999 is a selective small-molecule inhibitor of PRMT5 that has been investigated in a phase 1 clinical trial for patients with advanced or metastatic solid tumors with a high incidence of splicing factor mutations.[6][7]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for the first-generation PRMT5 inhibitors.
Table 1: Preclinical Activity of First-Generation PRMT5 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular SDMA Inhibition (IC50/EC50, nM) | Cell Line Examples and Proliferation GI50 (nM) | In Vivo Efficacy |
| JNJ-64619178 | PRMT5/MEP50 | 0.14[1] | Not explicitly reported as IC50/EC50 | Lung, breast, pancreatic, and hematological cancer cell lines[1] | Tumor growth inhibition and regression in lung and hematologic xenograft models[8] |
| GSK3326595 | PRMT5 | Not explicitly reported as IC50/EC50 | Not explicitly reported as IC50/EC50 | Not explicitly reported as GI50 | Efficacy in multiple tumor models[4] |
| PF-06939999 | PRMT5 | Not explicitly reported as IC50/EC50 | Plasma SDMA reduction at steady state (58.4-87.5%) in patients[6] | Anti-proliferative activity in NSCLC cells in vitro[7] | Not explicitly reported |
Table 2: Clinical Trial Overview of First-Generation PRMT5 Inhibitors
| Compound | Phase | Indications | Key Efficacy Findings | Common Treatment-Related Adverse Events (Grade ≥3) |
| JNJ-64619178 | Phase 1 | Advanced Solid Tumors, Non-Hodgkin's Lymphoma (NHL), lower-risk Myelodysplastic Syndromes (MDS) | ORR of 5.6% in efficacy-evaluable patients; ORR of 11.5% in patients with adenoid cystic carcinoma (ACC)[3][8] | Thrombocytopenia (Dose-Limiting Toxicity)[3] |
| GSK3326595 | Phase 1 (METEOR-1) | Advanced Solid Tumors, NHL | 3 confirmed partial responses in solid tumors (2 in ACC, 1 in ER+ breast cancer); ORR of 10% in NHL[3][5] | Anemia, thrombocytopenia, neutropenia, fatigue[4] |
| PF-06939999 | Phase 1 | Advanced/Metastatic Solid Tumors (with splicing factor mutations) | 2 confirmed partial responses (1 HNSCC, 1 NSCLC)[6][9] | Anemia, thrombocytopenia, neutropenia, fatigue[9] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental procedures is crucial for a comprehensive understanding of PRMT5 inhibition.
PRMT5 Signaling Pathway
PRMT5 plays a central role in multiple cellular signaling pathways that are critical for cancer cell proliferation and survival.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Characterization
A standardized workflow is essential for the evaluation and comparison of PRMT5 inhibitors.
Caption: General Experimental Workflow for PRMT5 Inhibitor Development.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the development of first-generation PRMT5 inhibitors.
Biochemical PRMT5 Enzyme Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from SAM to a substrate.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Test inhibitor (e.g., JNJ-64619178)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PRMT5 activity by 50%.[10]
-
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the on-target effect of a PRMT5 inhibitor by measuring the levels of sDMA on cellular proteins.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pan-sDMA, anti-SmD3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pan-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., total SmD3 or GAPDH).
-
Quantify the band intensities to determine the EC50 value for sDMA reduction.[10]
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11][12]
-
Treat the cells with a range of concentrations of the test inhibitor.[11][12]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
If using adherent cells, remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells (typically 5-10 x 10⁶ cells) mixed with or without Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test inhibitor orally at the desired dose and schedule (e.g., once daily).
-
Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for sDMA levels).
-
Compare the tumor growth in the treatment groups to the vehicle control group to determine the percentage of tumor growth inhibition.
-
Conclusion
The discovery and development of first-generation PRMT5 inhibitors have provided invaluable tools for understanding the role of this enzyme in cancer and have paved the way for a new class of targeted therapies. While these initial compounds have shown promise, ongoing research is focused on developing next-generation inhibitors with improved selectivity and efficacy, as well as exploring combination strategies to overcome potential resistance mechanisms. The data and protocols presented in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Target: A Technical Guide to the Identification and Validation of AA 193 (AMG 193) as a Potent and Selective MTA-Cooperative PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation studies for AA 193, now identified as AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). AMG 193 is currently under clinical investigation for the treatment of advanced solid tumors harboring methylthioadenosine phosphorylase (MTAP) deletions. This document details the scientific rationale, experimental methodologies, key preclinical data, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of oncology drug development.
Executive Summary
AMG 193 represents a novel therapeutic strategy that exploits the synthetic lethal relationship between the loss of the MTAP gene and the inhibition of PRMT5. The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA). This accumulation creates a unique therapeutic window, as MTA partially inhibits PRMT5. AMG 193 is designed to preferentially bind to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity in cancer cells with MTAP deletion, while sparing normal tissues where MTA levels are low. This MTA-cooperative inhibition mechanism results in cell cycle arrest, DNA damage, and ultimately, apoptosis in MTAP-deficient tumors.
Target Identification and Rationale
The identification of PRMT5 as the target for tumors with MTAP loss stemmed from the observation that the accumulation of MTA, a substrate of MTAP, renders these cells uniquely vulnerable to further PRMT5 inhibition. PRMT5 is a type II arginine methyltransferase that plays a critical role in various cellular processes, including RNA splicing, gene expression, and DNA damage repair, through the symmetric dimethylation of arginine residues on histone and non-histone proteins.
The Synthetic Lethality of MTAP Deletion and PRMT5 Inhibition
The core principle behind the development of AMG 193 is synthetic lethality. In normal cells, MTAP metabolizes MTA, keeping its intracellular concentration low. In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of PRMT5. While this partial inhibition is tolerated by the cancer cells, they become exquisitely sensitive to further inhibition of PRMT5 by a drug like AMG 193, leading to cell death. This selective vulnerability forms the basis of a targeted therapy with a potentially wide therapeutic index.
Quantitative Data Summary
The preclinical evaluation of AMG 193 has demonstrated its potent and selective activity against MTAP-deleted cancer cells. The following tables summarize key quantitative data from in vitro studies.
| Cell Line (Isogenic Pair) | MTAP Status | AMG 193 Viability IC50 (µM) | Selectivity (Fold) |
| HCT116 | Wild-Type | > 4 | ~40x |
| HCT116 | MTAP-deleted | 0.1 |
Table 1: AMG 193 In Vitro Cell Viability in HCT116 Isogenic Cell Lines. Data demonstrates the potent and selective inhibition of cell proliferation in MTAP-deleted cells compared to their wild-type counterparts.
| Cell Line (Isogenic Pair) | MTAP Status | AMG 193 SDMA IC50 (nM) | Selectivity (Fold) |
| HCT116 | Wild-Type | 105 | >100x |
| HCT116 | MTAP-deleted | 0.9 |
Table 2: AMG 193 Inhibition of Symmetric Dimethylarginine (SDMA) in HCT116 Isogenic Cell Lines. This data confirms target engagement and demonstrates potent and selective inhibition of PRMT5 enzymatic activity in MTAP-deleted cells.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used in the target identification and validation of AMG 193.
Biochemical Assay for MTA-Cooperative PRMT5 Inhibition
Principle: This assay measures the ability of a compound to inhibit the methyltransferase activity of PRMT5 in the presence and absence of MTA, thereby determining its MTA-cooperativity. A common method is a fluorescence polarization (FP) assay that measures the displacement of a fluorescently labeled tracer from the PRMT5 active site.
Protocol:
-
Reagents:
-
Recombinant human PRMT5/MEP50 complex.
-
Fluorescently labeled tracer peptide.
-
S-adenosyl-L-methionine (SAM).
-
Methylthioadenosine (MTA).
-
AMG 193 (or test compound).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
-
Procedure:
-
Prepare serial dilutions of AMG 193 in assay buffer.
-
In a 384-well plate, add PRMT5/MEP50 complex and the fluorescent tracer.
-
Add either SAM or MTA to the respective wells to create two conditions.
-
Add the diluted AMG 193 to the wells.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of AMG 193.
-
Determine the IC50 values in the presence of SAM and MTA by fitting the data to a four-parameter logistic equation.
-
The ratio of IC50 (SAM) / IC50 (MTA) indicates the MTA-cooperativity.
-
In-Cell Western (ICW) for Symmetric Dimethylarginine (SDMA) Levels
Principle: This immunofluorescence-based assay quantifies the levels of SDMA, a direct product of PRMT5 activity, within cells following treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Seed MTAP-wild-type and MTAP-deleted cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AMG 193 for 48-72 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against SDMA overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
For normalization, co-stain with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the SDMA signal per cell, normalized to the nuclear stain.
-
Determine the IC50 value for SDMA inhibition.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed MTAP-wild-type and MTAP-deleted cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of AMG 193.
-
-
Assay Procedure:
-
Incubate the cells for 6 days.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data and fitting it to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and processes involved in the target validation of AMG 193.
Conclusion
The comprehensive target identification and validation studies for AMG 193 have robustly demonstrated its mechanism of action as a potent and selective MTA-cooperative PRMT5 inhibitor. The preclinical data strongly support its development as a targeted therapy for the significant patient population with MTAP-deleted cancers. The detailed experimental protocols and the clear visualization of the underlying biological principles provided in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics. The ongoing clinical trials will further elucidate the full potential of AMG 193 in providing a new treatment paradigm for this genetically defined subset of tumors.
Methodological & Application
Protocol for In Vitro Efficacy Testing of AMG 193 in MTAP-Deleted Cancer Cell Lines
For Research Use Only
Introduction
AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This targeted therapy exhibits synthetic lethality in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 10-15% of all human cancers, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and diffuse large B-cell lymphoma (DLBCL).[1][3]
In MTAP-deleted cancer cells, the MTAP substrate methylthioadenosine (MTA) accumulates to high levels. MTA is a structural analog of S-adenosylmethionine (SAM), the methyl donor for PRMT5. This accumulation of MTA partially inhibits PRMT5. AMG 193 preferentially binds to the MTA-bound PRMT5, leading to a potent and selective inhibition of its methyltransferase activity in MTAP-deleted cancer cells while sparing normal tissues with wild-type MTAP.[1][4] This inhibition of PRMT5 in MTAP-deleted cells leads to aberrant mRNA splicing, DNA damage, and G2/M cell cycle arrest, ultimately resulting in cancer cell death.[1][[“]]
These application notes provide detailed protocols for the in vitro evaluation of AMG 193 efficacy in MTAP-deleted cancer cell lines.
Data Presentation
The following tables summarize the in vitro potency of AMG 193 in various MTAP-deleted and wild-type cancer cell lines.
Table 1: AMG 193 Potency in HCT116 Isogenic Cell Lines
| Cell Line | MTAP Status | AMG 193 IC₅₀ (µM) | Selectivity (fold) |
| HCT116 | Wild-Type | >4.0 | ~40x |
| HCT116 | MTAP-deleted | 0.107 |
Data represents the concentration of AMG 193 required to inhibit cell viability by 50% after a 6-day treatment period, as determined by CellTiter-Glo® assay.[1]
Table 2: AMG 193 Potency in a Panel of MTAP-deleted Cancer Cell Lines
| Cancer Type | Cell Line | MTAP Status | AMG 193 IC₅₀ (µM) |
| Pancreatic (PDAC) | AsPC-1 | MTAP-deleted | ~0.1 |
| Pancreatic (PDAC) | BxPC-3 | MTAP-deleted | ~0.1 |
| Lung (NSCLC) | H226 | MTAP-deleted | ~0.2 |
| Lung (NSCLC) | H520 | MTAP-deleted | ~0.15 |
| Lymphoma (DLBCL) | SU-DHL-4 | MTAP-deleted | <0.01 |
| Lymphoma (DLBCL) | OCI-Ly1 | MTAP-deleted | <0.01 |
Note: The IC₅₀ values presented are approximate and may vary depending on the specific experimental conditions. MTAP-deleted DLBCL cell lines have demonstrated particular sensitivity to AMG 193.[1]
Mandatory Visualizations
Caption: AMG 193 Signaling Pathway in MTAP-deleted Cancer Cells.
Caption: Experimental Workflow for In Vitro Testing of AMG 193.
Experimental Protocols
Cell Viability Assay (Luminescence-Based)
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of AMG 193.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
AMG 193 stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMG 193 in complete culture medium. A typical concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest AMG 193 dose.
-
Carefully add 100 µL of the diluted AMG 193 or vehicle control to the respective wells (final volume 200 µL).
-
Incubate for 6 days at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized luminescence values against the log of the AMG 193 concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is to confirm the on-target activity of AMG 193 by measuring the levels of SDMA, a product of PRMT5 activity.
Materials:
-
MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
AMG 193
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SDMA
-
Loading control primary antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of AMG 193 (e.g., 0.1, 1, 10 µM) and a vehicle control for 72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-SDMA primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of AMG 193 on cell cycle progression.
Materials:
-
MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
AMG 193
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates.
-
Treat cells with AMG 193 (e.g., 1 µM) and a vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by AMG 193.
Materials:
-
MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
AMG 193
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates.
-
Treat cells with AMG 193 (e.g., 1 µM) and a vehicle control for 72 hours.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Identify the different cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
Application Notes and Protocols for Establishing an MTAP-Deleted Xenograft Model for AMG 193 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylthioadenosine phosphorylase (MTAP) is an enzyme that is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant portion of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma. This deletion leads to the accumulation of methylthioadenosine (MTA), creating a specific metabolic vulnerability in cancer cells. AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] In MTAP-deleted cancer cells, the accumulated MTA forms a complex with PRMT5, which is then preferentially targeted by AMG 193. This leads to a highly selective, synthetic lethal therapeutic approach, where the drug potently inhibits PRMT5 in tumor cells while sparing normal, MTAP-proficient tissues.[1][4][5]
These application notes provide a detailed guide for establishing and utilizing a subcutaneous MTAP-deleted cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy and pharmacodynamics of AMG 193.
Key Concepts and Signaling Pathways
The therapeutic strategy underpinning AMG 193 relies on the synthetic lethal interaction between MTAP deletion and PRMT5 inhibition. In normal cells, MTAP metabolizes MTA. However, in MTAP-deleted cancer cells, MTA accumulates and binds to PRMT5. AMG 193 has a high affinity for this MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity. This inhibition disrupts critical cellular processes, including mRNA splicing, DNA damage repair, and cell cycle regulation, ultimately resulting in cell cycle arrest at the G2/M phase and apoptosis of the cancer cells.[1][2][6]
Data Presentation
Table 1: Recommended Cell Lines and Reagents
| Item | Description | Recommended Source |
| Cell Line | HCT116 MTAP-deleted human colorectal carcinoma | ATCC or other reputable cell bank |
| HCT116 MTAP wild-type (for control studies) | ATCC or other reputable cell bank | |
| Animals | Immunodeficient mice (e.g., NOD-SCID, NSG) | The Jackson Laboratory or Charles River |
| Culture Medium | McCoy's 5A Medium (for HCT116) | Gibco or equivalent |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | Gibco or equivalent |
| Extracellular Matrix | Matrigel® Basement Membrane Matrix | Corning |
| AMG 193 | Research-grade compound | Amgen or commercial supplier |
| Vehicle | As recommended by the supplier (e.g., 0.5% methylcellulose) | Sigma-Aldrich or equivalent |
Table 2: In Vivo Study Design Parameters
| Parameter | Recommended Value |
| Cell Inoculum | 5 x 10^6 cells in 100 µL |
| Injection Route | Subcutaneous (flank) |
| Tumor Volume at Randomization | 100-200 mm³ |
| AMG 193 Dosing Route | Oral gavage |
| AMG 193 Dosing Frequency | Once daily (QD) |
| AMG 193 Dose Range (mouse) | 3 - 100 mg/kg (dose-response) |
| Tumor Growth Monitoring | 2-3 times per week with digital calipers |
| Study Endpoints | Tumor growth inhibition, tumor regression |
| Pharmacodynamic Marker | Symmetric Dimethylarginine (SDMA) |
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Culture:
-
Culture HCT116 MTAP-deleted cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth. Ensure cell viability is >95% by Trypan Blue exclusion.
-
-
Cell Harvesting:
-
When cells reach 70-80% confluency, aspirate the culture medium.[7]
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.[4]
-
-
Cell Preparation for Injection:
-
Aspirate the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL (for a 100 µL injection volume of 5 x 10^6 cells).[7]
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.[4][7]
-
Protocol 2: Establishment of the Subcutaneous Xenograft Model
-
Animal Acclimatization:
-
Acclimatize 6-8 week old female immunodeficient mice for at least one week prior to the study.[5]
-
-
Subcutaneous Injection:
-
Tumor Growth Monitoring:
Protocol 3: AMG 193 Administration and Efficacy Evaluation
-
Randomization:
-
When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
-
AMG 193 Preparation and Administration:
-
Prepare AMG 193 in the recommended vehicle at the desired concentrations.
-
Administer AMG 193 or vehicle control to the respective groups once daily via oral gavage.[9]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight as described above.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, euthanize the mice and collect tumors, blood, and other tissues for pharmacodynamic analysis.
-
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
1. Symmetric Dimethylarginine (SDMA) ELISA:
-
Sample Preparation:
-
ELISA Procedure:
2. SDMA Immunohistochemistry (IHC):
-
Tissue Preparation:
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.[14]
-
Perform antigen retrieval using a citrate-based buffer.[14]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary antibody against SDMA overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.[15][16]
-
Image the slides and quantify the SDMA staining intensity.
-
Conclusion
The MTAP-deleted xenograft model is a robust and clinically relevant preclinical tool for evaluating the efficacy of MTA-cooperative PRMT5 inhibitors like AMG 193. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to successfully establish these models and conduct in vivo studies to assess the anti-tumor activity and pharmacodynamic effects of this novel class of targeted therapies. Adherence to these standardized procedures will facilitate the generation of reproducible and high-quality data, ultimately advancing the development of new treatments for patients with MTAP-deleted cancers.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. protocol-online.org [protocol-online.org]
- 6. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human symmetric dimethylarginine (SDMA) Elisa Kit – AFG Scientific [afgsci.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Human SDMA ELISA kit (ab213973) | Abcam [abcam.com]
- 13. biovendor.com [biovendor.com]
- 14. bosterbio.com [bosterbio.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: AMG 193 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AMG 193 for in vivo mouse studies, based on preclinical data. The information is intended to guide researchers in designing and executing robust experimental protocols for evaluating the efficacy of this MTA-cooperative PRMT5 inhibitor.
Introduction
AMG 193 is a first-in-class, orally bioavailable, and selective MTA-cooperative PRMT5 inhibitor.[1][2][3] It demonstrates potent anti-tumor activity in preclinical models of cancers with methylthioadenosine phosphorylase (MTAP) deletion.[3][4][5] MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[2][6] AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to selective inhibition of PRMT5 in cancer cells with MTAP deletion while sparing normal cells.[3][4][7] This targeted approach has shown promising preclinical activity and a favorable safety profile, making it a compound of significant interest for cancer therapy.[1][4]
Mechanism of Action
In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5.[5][6] AMG 193 exploits this vulnerability by preferentially binding to the MTA-bound PRMT5, leading to potent and selective inhibition of its methyltransferase activity.[3][4] This inhibition results in reduced symmetric dimethylarginine (SDMA) levels, a key biomarker of PRMT5 activity.[1][4] Downstream effects of PRMT5 inhibition include DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[1][2][4]
Figure 1: Simplified signaling pathway of AMG 193's mechanism of action.
Dosage and Administration in Mouse Models
AMG 193 is orally bioavailable and has been shown to be well-tolerated in mice.[1][4] The most frequently cited administration route is oral gavage, administered once daily (QD).
| Tumor Model | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| HCT116 (MTAP-deleted) CDX | Not Specified | 100 mg/kg QD | Oral | Dose-dependent and statistically significant tumor growth inhibition. | [4] |
| HCT116 (MTAP WT) CDX | Not Specified | Up to 100 mg/kg QD | Oral | No significant tumor growth inhibition. | [4] |
| BxPC-3 (Pancreatic) PDX | Not Specified | 100 mg/kg QD | Oral | 96% tumor growth inhibition (TGI). | [5][6] |
| U87MG (Glioblastoma) CDX | Not Specified | 100 mg/kg QD | Oral | 88% tumor growth inhibition (TGI). | [5][6] |
| Various CDX and PDX models (NSCLC, Pancreatic, Esophageal) | Not Specified | Not Specified | Oral, once-daily | Robust anti-tumor activity. | [1] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model
This protocol outlines a general procedure for establishing and treating a CDX model to evaluate the efficacy of AMG 193.
1. Cell Culture:
- Culture HCT116 MTAP-deleted and MTAP wild-type cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase for tumor implantation.
2. Tumor Implantation:
- Resuspend harvested cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
- For studies comparing MTAP-deleted and wild-type cells, implant MTAP-deleted cells on one flank and MTAP wild-type cells on the opposite flank of the same mouse.[4]
3. Dosing and Monitoring:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
- Prepare AMG 193 formulation for oral administration.
- Administer AMG 193 orally, once daily, at the desired dose (e.g., 100 mg/kg).
- Administer vehicle to the control group.
- Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
4. Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis:
- At the end of the study, collect tumor and plasma samples for analysis.
- Assess SDMA levels in tumor lysates via ELISA or Western blot to confirm target engagement.[4]
- Measure AMG 193 drug exposure in tumor and plasma to assess pharmacokinetics.[4]
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Cell Culture\n(e.g., HCT116 MTAP-del/WT)"];
implantation [label="Tumor Implantation\n(Subcutaneous)"];
randomization [label="Tumor Growth &\nRandomization"];
treatment [label="Treatment Phase\n(AMG 193 or Vehicle)"];
monitoring [label="Tumor & Body Weight\nMonitoring"];
endpoint [label="Endpoint Reached"];
analysis [label="Sample Collection &\nPD/PK Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> implantation;
implantation -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
endpoint -> analysis;
analysis -> end;
}
Figure 2: General experimental workflow for an in vivo mouse study with AMG 193.
Safety and Tolerability
Preclinical studies in mice have indicated that AMG 193 is well-tolerated at efficacious doses.[1][4] Specifically, treatment with AMG 193 did not significantly affect body weight or cause hematologic perturbations, such as changes in circulating white blood cells and red blood cells.[1][4] This favorable safety profile is attributed to its selective action in MTAP-deleted cells, sparing normal tissues.
Combination Studies
In vitro and in vivo studies have explored the synergistic effects of AMG 193 with other anti-cancer agents.[4] Combination with chemotherapies or the KRAS G12C inhibitor sotorasib has shown enhanced tumor growth inhibition.[4] These findings suggest the potential for combination therapy strategies to further improve clinical outcomes.
Conclusion
AMG 193 has demonstrated robust and selective anti-tumor activity in various in vivo mouse models of MTAP-deleted cancers. The recommended administration route is oral, with once-daily dosing showing significant efficacy and a good safety profile. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of AMG 193. Further studies are warranted to explore optimal dosing regimens and combination strategies for different cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring PRMT5 Inhibition by AMG 193
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] This targeted therapy is designed to selectively induce synthetic lethality in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 10-15% of human tumors.[1][2] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which competes with the natural PRMT5 cofactor S-adenosyl methionine (SAM).[4][5] AMG 193 preferentially binds to the MTA-bound PRMT5, enhancing its inhibitory effect specifically in MTAP-deleted cells while sparing normal tissues.[6] This document provides detailed protocols for key assays to measure the biochemical and cellular activity of AMG 193.
Mechanism of Action
In MTAP-deleted cancer cells, the accumulation of MTA causes partial inhibition of PRMT5. AMG 193 exploits this vulnerability by forming a stable ternary complex with PRMT5 and MTA, leading to potent inhibition of its methyltransferase activity.[1] This inhibition results in reduced symmetric dimethylation of arginine (SDMA) on target proteins, leading to DNA damage, cell cycle arrest at the G2/M phase, and defects in alternative mRNA splicing, ultimately culminating in tumor cell death.[1][2][7]
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacr.org [aacr.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Pancreatic Ductal Adenocarcinoma with AMG 193
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5), in the investigation of pancreatic ductal adenocarcinoma (PDAC). This document outlines the scientific rationale, key experimental protocols, and expected outcomes when using AMG 193 to study PDAC, particularly in the context of methylthioadenosine phosphorylase (MTAP)-deficient tumors.
Introduction to AMG 193 in Pancreatic Cancer
Pancreatic ductal adenocarcinoma is a highly aggressive malignancy with limited therapeutic options. A significant subset of PDAC tumors, estimated to be around 20-30%, exhibit a homozygous deletion of the MTAP gene.[1] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of AMG 193 in the context of pancreatic cancer and related models.
Table 1: In Vitro Activity of AMG 193
| Cell Line | MTAP Status | Assay Type | IC50 | Reference |
| HCT116 | Wild-Type | Viability (CellTiter-Glo) | > 4 µM | [2] |
| HCT116 | MTAP-deleted | Viability (CellTiter-Glo) | ~0.1 µM | [2] |
Table 2: In Vivo Efficacy of AMG 193 in a PDAC Xenograft Model
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 (MTAP-null) | AMG 193 | 100 mg/kg, once daily (oral) | 96% | [7] |
Table 3: Clinical Activity of AMG 193 in Pancreatic Cancer (Phase I Study)
| Clinical Trial Identifier | Patient Population | Treatment | Objective Response Rate (ORR) | Reference |
| NCT05094336 | Patients with MTAP-deleted solid tumors, including PDAC | AMG 193 monotherapy | 21.4% (across eight tumor types) | [4][5][6] |
| NCT05094336 | Pancreatic Ductal Adenocarcinoma (n=23) | AMG 193 monotherapy (active doses) | 2 confirmed partial responses, 3 unconfirmed partial responses | [3] |
Signaling Pathways and Experimental Workflows
AMG 193 Mechanism of Action in MTAP-deficient PDAC
Caption: Mechanism of action of AMG 193 in MTAP-deficient pancreatic cancer cells.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating AMG 193 in pancreatic cancer models.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of AMG 193 in PDAC cell lines.
Materials:
-
PDAC cell lines (e.g., BxPC-3 [MTAP-null], MIA PaCa-2 [MTAP-deficient], and an MTAP wild-type line for comparison)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
AMG 193 (stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count PDAC cells.
-
Seed 1,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMG 193 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted compound to the respective wells (this will result in a 2x dilution of the compound and a final volume of 200 µL).
-
Incubate for 6 days at 37°C, 5% CO2.[2]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for PRMT5 Pathway Modulation
This protocol is for assessing the effect of AMG 193 on the PRMT5 signaling pathway.
Materials:
-
PDAC cells treated with AMG 193 as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SDMA (symmetric dimethylarginine), anti-PRMT5, anti-MTAP, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize protein bands using an imaging system.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AMG 193 in a PDAC xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old).
-
BxPC-3 cells (or another suitable MTAP-null PDAC cell line).
-
Matrigel.
-
AMG 193.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Calipers.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 BxPC-3 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer AMG 193 (e.g., 100 mg/kg) or vehicle daily via oral gavage.[7]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for SDMA).
-
Calculate Tumor Growth Inhibition (TGI).
-
Immunohistochemistry (IHC) for MTAP and SDMA
This protocol is for the detection of MTAP and SDMA in paraffin-embedded PDAC tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDAC tissue sections.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide solution to block endogenous peroxidases.
-
Blocking buffer (e.g., normal goat serum).
-
Primary antibodies: anti-MTAP, anti-SDMA.
-
Biotinylated secondary antibody and streptavidin-HRP conjugate.
-
DAB substrate-chromogen system.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene followed by a graded series of ethanol and finally water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in citrate buffer.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with primary antibodies.
-
Incubate with biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through an ethanol series and xylene.
-
Mount with a coverslip.
-
-
Imaging and Analysis:
-
Image the slides with a microscope.
-
Score the staining intensity and percentage of positive cells.
-
Conclusion
AMG 193 represents a targeted therapeutic approach for a genetically defined subset of pancreatic ductal adenocarcinoma. The protocols and data presented here provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of AMG 193 in MTAP-deficient PDAC. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel treatments for this challenging disease.
References
- 1. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. oncodaily.com [oncodaily.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
Experimental Design for Combination Therapy with AMG 193: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, investigational, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It selectively targets cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.[3][4][5] MTAP deletion, occurring in approximately 10-15% of cancers, leads to the accumulation of methylthioadenosine (MTA).[1][5] AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal tissues.[2][3][5] Inhibition of PRMT5 by AMG 193 induces DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing, ultimately leading to tumor cell death.[3][6]
The mechanism of action of AMG 193 provides a strong rationale for combination therapies to enhance its anti-tumor efficacy and overcome potential resistance mechanisms. Preclinical and clinical studies are exploring combinations with various agents, including chemotherapy, targeted therapies, and immunotherapy.[3][4][6] This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the combination of AMG 193 with other therapeutic agents.
Key Signaling Pathway
The following diagram illustrates the mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Preclinical Combination Strategies and Data
Preclinical studies have shown that AMG 193 synergizes with various anti-cancer agents.[3][6] The table below summarizes key preclinical findings.
| Combination Partner | Cancer Type | Key Findings | Reference |
| Sotorasib (KRAS G12C inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | In vitro synergy and enhanced in vivo anti-tumor activity. | [2][3][6] |
| Chemotherapy (Carboplatin, Paclitaxel) | NSCLC | In vitro synergy and enhanced in vivo anti-tumor activity. | [2] |
| Chemotherapy (Docetaxel) | Solid Tumors | Being evaluated in a Phase 1/2 clinical trial. | [4][7] |
| Chemotherapy (Gemcitabine, Nab-paclitaxel) | Pancreatic Cancer | Being evaluated in a Phase 1/2 clinical trial. | [8] |
| IDE397 (MAT2A inhibitor) | MTAP-null Solid Tumors | Potential first-in-class synthetic lethality combination being evaluated in a Phase 1/2 clinical trial. | [9] |
Experimental Protocols
Experimental Workflow for Combination Screening
The following diagram outlines a typical workflow for screening and validating AMG 193 combinations.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol describes how to assess the in vitro efficacy of AMG 193 in combination with another agent and to determine if the interaction is synergistic, additive, or antagonistic.
1. Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
96-well or 384-well clear-bottom cell culture plates
-
AMG 193 and combination partner drug stocks
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)[10]
-
Plate reader for luminescence or fluorescence detection
-
Synergy analysis software (e.g., SynergyFinder, Combenefit)[11]
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.[10]
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of AMG 193 and the combination partner drug.
-
Create a dose-response matrix (checkerboard) by adding varying concentrations of both drugs to the appropriate wells. Include single-agent and vehicle controls.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[10]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[10]
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
Data Presentation:
| Drug Combination | Cell Line | IC50 (AMG 193) | IC50 (Partner) | Synergy Score (Bliss) | Synergy Score (Loewe) |
| AMG 193 + Drug X | HCT116 (MTAP-del) | ||||
| AMG 193 + Drug X | HCT116 (MTAP-WT) | ||||
| AMG 193 + Drug Y | A549 (MTAP-del) |
Protocol 2: Western Blot Analysis for Mechanistic Validation
This protocol is for assessing changes in protein expression and signaling pathways affected by the drug combination.
1. Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes[13]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]
-
Primary antibodies (e.g., for PRMT5 substrates like SDMA, cell cycle markers like Cyclin B1, DNA damage markers like γH2AX)
-
HRP-conjugated secondary antibodies[15]
-
Chemiluminescent substrate[13]
-
Imaging system
2. Procedure:
-
Sample Preparation:
-
Treat cells with AMG 193, the combination partner, and the combination at specified concentrations and time points.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[15]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Data Presentation:
| Treatment | p-H2AX (fold change) | Cyclin B1 (fold change) | SDMA (fold change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| AMG 193 | |||
| Drug X | |||
| AMG 193 + Drug X |
Protocol 3: In Vivo Xenograft Studies
This protocol details the evaluation of AMG 193 combination therapy in a mouse xenograft model.
1. Materials:
-
Immunodeficient mice (e.g., nude or NSG)
-
MTAP-deleted cancer cells (for cell line-derived xenografts, CDX) or patient tumor tissue (for patient-derived xenografts, PDX)[16][17]
-
AMG 193 and combination partner drug formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
2. Procedure:
-
Model Establishment:
-
Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.[17]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, AMG 193 alone, Partner drug alone, AMG 193 + Partner drug).
-
Administer drugs according to the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration or until tumors reach a predetermined endpoint.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Statistically compare tumor growth between groups.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent TGI | Mean Body Weight Change (%) |
| Vehicle | N/A | ||
| AMG 193 | |||
| Drug X | |||
| AMG 193 + Drug X |
Data Analysis and Interpretation
The following diagram illustrates the logical flow for analyzing and interpreting combination therapy data.
Conclusion
The unique MTA-cooperative mechanism of AMG 193 in MTAP-deleted cancers provides a solid foundation for rational combination therapies. A systematic approach involving in vitro screening, synergy analysis, and in vivo validation is crucial for identifying effective combination strategies. The protocols and guidelines presented in this document are intended to assist researchers in designing and executing robust preclinical studies to evaluate the full therapeutic potential of AMG 193 in combination with other anti-cancer agents.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. IDEAYA and Amgen Achieve First-Patient-In for Clinical Evaluation of IDE397 (MAT2A) and AMG 193 (PRMT5(MTA)) Combination in MTAP(-/-) Tumors [prnewswire.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. crownbio.com [crownbio.com]
- 17. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AA 193: A Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
The designation "AA 193" can refer to at least two distinct chemical entities in scientific literature and commercial databases. This document provides detailed application notes and protocols for both the uricosuric agent this compound and the PRMT5 inhibitor AMG-193 to ensure clarity and accuracy in experimental design. Due to the greater availability of detailed laboratory data, the information provided for AMG-193 is more comprehensive.
Part 1: this compound (Uricosuric Agent)
Chemical Name: 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid CAS Number: 107804-48-8
Mechanism of Action
This compound is a potent uricosuric agent, meaning it increases the excretion of uric acid in the urine.[1] Its primary mechanism of action is the inhibition of urate reabsorption in the proximal tubules of the kidney.[2] Studies in animal models, including rats, mice, and cebus monkeys, have demonstrated its efficacy in promoting urate excretion.[1] Notably, this compound appears to have a high selectivity for the urate reabsorption system over other organic acid transport pathways.[3]
Solution Preparation and Stability
Recommendations for Researchers:
-
It is advised to perform initial solubility tests in common laboratory solvents such as DMSO and ethanol to determine appropriate stock solution conditions.
-
For in vivo studies, formulation development will be necessary to ensure bioavailability and tolerability.
Experimental Protocols
Given the lack of specific published protocols for solution preparation, researchers should refer to general practices for formulating poorly soluble compounds for in vivo use. This may involve the use of co-solvents, surfactants, or other excipients.
Signaling Pathway
The action of uricosuric agents like this compound is primarily on renal transport proteins rather than a classical intracellular signaling pathway. The process involves the modulation of urate transporters in the kidney's proximal tubules.
Caption: Renal Handling of Uric Acid and the Action of this compound.
Part 2: AMG-193 (PRMT5 Inhibitor)
Chemical Name: (S)-(4-amino-1,3-dihydrofuro[3,4-c][3][4]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS Number: 2790567-82-5
AMG-193 is an orally active and potent MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It demonstrates selective inhibition of PRMT5 in cancer cells with MTAP deletion.
Solution Preparation and Stability
The following data on solubility, solution preparation, and stability for AMG-193 has been compiled from publicly available information from chemical suppliers.
Solubility Data
| Solvent | Solubility |
| DMSO | 89 mg/mL (200.26 mM) |
| Ethanol | 30 mg/mL |
| Water | Insoluble |
Stability Data
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Note: For DMSO stock solutions, it is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.
Experimental Protocols
Preparation of Stock Solutions
-
Materials:
-
AMG-193 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for a 10 mM Stock Solution:
-
Weigh out the required amount of AMG-193 powder. The molecular weight of AMG-193 is 444.41 g/mol .
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.44 mg of AMG-193 in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
AMG-193 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the AMG-193 stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Preparation of Working Solutions for In Vivo Studies
Two example formulations for oral administration (p.o.) in animal models are provided below.
Formulation 1: PEG300, Tween80, and ddH2O
-
Materials:
-
AMG-193 stock solution in DMSO (e.g., 89 mg/mL)
-
PEG300
-
Tween80
-
Sterile double-distilled water (ddH2O)
-
-
Procedure (for a 1 mL working solution):
-
To 400 µL of PEG300, add 50 µL of the 89 mg/mL AMG-193 stock solution in DMSO.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This formulation should be prepared fresh and used immediately.
-
Formulation 2: Corn Oil
-
Materials:
-
AMG-193 stock solution in DMSO (e.g., 22 mg/mL)
-
Corn oil
-
-
Procedure (for a 1 mL working solution):
-
To 950 µL of corn oil, add 50 µL of the 22 mg/mL AMG-193 stock solution in DMSO.
-
Mix thoroughly.
-
This formulation should be prepared fresh and used immediately.
-
Signaling Pathway
AMG-193 functions as an MTA-cooperative inhibitor of PRMT5. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating gene expression and various cellular processes. Inhibition of PRMT5 has been shown to impact several key signaling pathways implicated in cancer cell survival and proliferation, including the WNT/β-catenin and AKT/GSK3β pathways.
Caption: AMG-193 Inhibition of PRMT5 and Downstream Signaling.
References
- 1. The activity of AA-193, a new uricosuric agent, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of uricosuric action of AA-193 in DBA/2N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective uricosuric action of AA-193 in rats. Comparison with its effect on PAH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Track flight AA-193 with OAG's flightview [flightview.com]
A Comprehensive Guide to Utilizing AA 193 in Metabolic Research
Disclaimer: The designation "AA 193" has been used in scientific literature to refer to at least two distinct molecules with different mechanisms of action and research applications. This guide addresses both compounds to ensure comprehensive coverage for researchers. Please identify the specific molecule of interest for your research.
Section 1: AA-193 (Uricosuric Agent) for research in purine metabolism and renal function.
Section 2: AMG 193 (PRMT5 Inhibitor) for research in cancer metabolism and targeted therapy.
Section 1: AA-193 (Uricosuric Agent)
Application Notes
Introduction: AA-193, chemically known as 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid, is a potent uricosuric agent.[1] Uricosuric agents are substances that increase the excretion of uric acid in the urine, thus lowering its concentration in the blood. AA-193 is of interest in metabolic research for studying renal urate transport mechanisms and for the preclinical evaluation of potential treatments for hyperuricemia and gout.
Mechanism of Action: AA-193 exerts its effects by modulating the renal transport of uric acid. In the kidneys, uric acid undergoes filtration, reabsorption, and secretion. AA-193 has been shown to inhibit the presecretory reabsorption of urate in the proximal tubules.[2] This action is considered to be selective, with a significantly higher affinity for the urate reabsorption system compared to the transport pathway for other weak organic acids like p-aminohippuric acid (PAH).[3] This selectivity suggests that AA-193 is a valuable tool for specifically investigating the mechanisms of urate reabsorption.
Data Presentation
Table 1: In Vivo Efficacy of AA-193
| Animal Model | Dosing | Effect | Reference |
|---|---|---|---|
| Rats | 0.1 to 10 mg/kg (i.v.) | Dose-dependent increase in fractional excretion of urate (FEurate).[3] | [3] |
| Rats | Not specified | Most potent uricosuric agent tested compared to probenecid and tienilic acid.[1] | [1] |
| Mice (DBA/2N) | Not specified | Enhanced urate excretion dose-dependently.[1] | [1] |
| Cebus Monkeys | Not specified | More potent uricosuric and hypouricemic effects than probenecid, similar to tienilic acid, and less than benzbromarone.[1] |[1] |
Table 2: In Vitro Affinity of AA-193
| Parameter | Value | Notes | Reference |
|---|
| Relative affinity for urate uptake vs. PAH accumulation | 83-fold greater for urate uptake | This highlights the selectivity of AA-193 for the urate reabsorption system.[3] |[3] |
Experimental Protocols
Protocol 1: Assessment of Uricosuric Activity in a Rat Model
Objective: To determine the in vivo effect of AA-193 on urinary uric acid excretion.
Materials:
-
Male Wistar rats
-
AA-193
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Metabolic cages for urine collection
-
Analytical equipment for uric acid and creatinine measurement (e.g., UPLC, colorimetric kits)[4][5]
Procedure:
-
Acclimatize rats in individual metabolic cages for at least 3 days.
-
Divide rats into control and treatment groups.
-
Administer AA-193 (e.g., 0.1-10 mg/kg, intravenous or oral administration) or vehicle to the respective groups.[3]
-
Collect urine over a specified period (e.g., 24 hours).
-
Measure the total volume of urine for each rat.
-
Determine the concentration of uric acid and creatinine in the urine samples.
-
Collect blood samples to measure plasma uric acid and creatinine levels.
-
Calculate the fractional excretion of urate (FEurate) using the following formula: FEurate = (Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine)
Expected Outcome: A dose-dependent increase in FEurate in the AA-193 treated group compared to the control group.
Mandatory Visualization
Caption: Mechanism of action of the uricosuric agent AA-193.
Section 2: AMG 193 (PRMT5 Inhibitor)
Application Notes
Introduction: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[6][7] This compound is a key tool in metabolic research, particularly in the field of oncology, for investigating the concept of synthetic lethality and the metabolic vulnerabilities of cancer cells. Approximately 10-15% of cancers exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6][8] This deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5.[7] AMG 193 selectively targets the MTA-bound PRMT5, leading to potent and specific inhibition of PRMT5 activity in MTAP-deleted cancer cells while largely sparing normal tissues.[6][8]
Mechanism of Action: The metabolic consequence of MTAP deletion is the intracellular accumulation of MTA. MTA shares structural similarities with S-adenosylmethionine (SAM), the methyl donor for PRMT5.[7] In MTAP-deleted cells, the high concentration of MTA leads to the formation of an MTA-PRMT5 complex. AMG 193 preferentially binds to this MTA-PRMT5 complex, exhibiting significantly higher affinity and inhibitory activity compared to the SAM-bound PRMT5 found in normal cells.[8] This MTA-cooperative inhibition leads to a profound and selective suppression of PRMT5's methyltransferase activity in cancer cells.
The inhibition of PRMT5 by AMG 193 has several downstream metabolic and cellular consequences, including:
-
Aberrant RNA Splicing: PRMT5 is crucial for spliceosome assembly. Its inhibition leads to widespread changes in mRNA splicing.[6][8]
-
Cell Cycle Arrest: PRMT5 inhibition can induce cell cycle arrest, often at the G2/M phase.[8][9]
-
DNA Damage Response: Inhibition of PRMT5 can lead to an accumulation of DNA damage.[6][8]
-
Apoptosis: Ultimately, these cellular stresses can trigger programmed cell death in MTAP-deleted cancer cells.
Data Presentation
Table 3: In Vitro Potency of AMG 193 in Cancer Cell Lines
| Cell Line | MTAP Status | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| HCT116 | MTAP-deleted | Viability | ~0.1 | [9] |
| HCT116 | Wild-Type | Viability | > 4 | [9] |
| HCT116 Isogenic Pair | MTAP-deleted | SDMA levels | 46-fold lower than WT | [8] |
| HCT116 Isogenic Pair | MTAP-deleted | Viability | ~40-fold selective |[10] |
Table 4: In Vivo Antitumor Activity of AMG 193 in Xenograft Models
| Xenograft Model | Dosing | Effect | Reference |
|---|---|---|---|
| BxPC-3 (Pancreatic) | 100 mg/kg QD | 96% Tumor Growth Inhibition (TGI) | [10] |
| U87MG (Glioblastoma) | 100 mg/kg QD | 88% Tumor Growth Inhibition (TGI) | [10] |
| HCT116 (MTAP-deleted) | Dose-dependent | Significant tumor growth inhibition. | [8] |
| HCT116 (Wild-Type) | Not specified | Minimal effect on tumor growth. |[8] |
Experimental Protocols
Protocol 2: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of AMG 193 on MTAP-deleted and MTAP wild-type cancer cell lines.
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
AMG 193
-
DMSO (vehicle)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of AMG 193 in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of AMG 193 or vehicle.
-
Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of AMG 193 in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MTAP-deleted cancer cells (e.g., HCT116 MTAP-deleted)
-
Matrigel (optional)
-
AMG 193
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AMG 193 (e.g., 100 mg/kg) or vehicle orally once daily (QD).[10]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (width)² x length/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for SDMA levels).
Mandatory Visualization
Caption: MTA-cooperative inhibition of PRMT5 by AMG 193.
Caption: Experimental workflow for evaluating AMG 193.
References
- 1. The activity of AA-193, a new uricosuric agent, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of uricosuric action of AA-193 in DBA/2N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective uricosuric action of AA-193 in rats. Comparison with its effect on PAH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming AMG 193 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to AMG 193 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is AMG 193 and what is its mechanism of action?
AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant MTA-cooperative PRMT5 inhibitor.[1] It is designed to selectively induce synthetic lethality in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This genetic alteration occurs in approximately 10-15% of solid tumors.[2][3]
The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5). AMG 193 preferentially binds to the MTA-bound state of PRMT5, leading to complete inhibition of its activity in MTAP-deleted tumor cells while sparing normal tissues.[2][3][4][5] This inhibition disrupts essential cellular processes, including RNA splicing, gene expression, and DNA repair, ultimately causing cell cycle arrest and apoptosis in cancer cells.[2][5][6]
Q2: What are the known or hypothesized mechanisms of resistance to AMG 193 and other PRMT5 inhibitors?
While clinical data on acquired resistance specifically to AMG 193 is still emerging, mechanisms of resistance to PRMT5 inhibitors, in general, can be categorized as follows:
-
Target-related alterations: Although less common with S-adenosylmethionine (SAM)-competitive inhibitors, mutations in the PRMT5 enzyme could potentially alter drug binding.[7]
-
Transcriptional Reprogramming: Cancer cells can undergo a drug-induced transcriptional state switch to bypass their dependency on PRMT5.[8][9] This can involve the upregulation of specific genes, such as Stathmin 2 (STMN2), which has been implicated in resistance to PRMT5 inhibitors in lung adenocarcinoma.[8][9]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to survive PRMT5 inhibition. Examples include the mTOR pathway in mantle cell lymphoma and the PI3K-Akt pathway in non-small cell lung cancer (NSCLC).[7][10]
-
Upregulation of Target or Related Proteins: Increased expression of PRMT5 or related proteins like MAT2A could potentially compensate for the inhibitory effects of the drug.[11]
Q3: My MTAP-deleted cancer cells are showing reduced sensitivity to AMG 193. What are the initial troubleshooting steps?
If you observe a decrease in the expected sensitivity of your MTAP-deleted cell lines to AMG 193, consider the following initial steps:
-
Confirm MTAP Deletion Status: Re-verify the MTAP deletion status of your cell line using genomic (e.g., PCR, sequencing) and proteomic (e.g., Western blot) methods. Genetic drift during prolonged cell culture can sometimes occur.
-
Verify Drug Integrity and Concentration: Ensure the AMG 193 compound is correctly stored and has not degraded. Prepare fresh dilutions and verify the final concentration used in your experiments.
-
Optimize Cell Culture Conditions: Inconsistent cell health, passage number, or confluency can affect experimental outcomes. Maintain a consistent and healthy cell culture practice.
-
Assess PRMT5 Inhibition: Measure the levels of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker of PRMT5 activity, in your treated cells via Western blot or ELISA to confirm target engagement by AMG 193.[1][2]
Troubleshooting Guide: Investigating AMG 193 Resistance
This guide provides a systematic approach to investigating and potentially overcoming acquired resistance to AMG 193 in your cancer cell models.
Problem 1: Confirmed MTAP-deleted cells develop resistance to AMG 193 over time.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting/Investigative Steps |
| Activation of Bypass Signaling Pathways | Western Blot Analysis: Probe for the activation (phosphorylation) of key proteins in known bypass pathways such as PI3K/Akt/mTOR and MEK/ERK.[7][10][12] RNA Sequencing: Perform differential gene expression analysis between sensitive and resistant cells to identify upregulated oncogenic pathways. |
| Transcriptional Reprogramming | RNA Sequencing: Compare the transcriptomes of sensitive and resistant cells to identify differentially expressed genes that may confer resistance, such as STMN2.[8][9] qRT-PCR: Validate the expression changes of candidate genes identified from RNA-seq. |
| Upregulation of PRMT5 or MAT2A | Western Blot and qRT-PCR: Quantify the protein and mRNA expression levels of PRMT5 and MAT2A in resistant versus sensitive cells.[11] |
Problem 2: How to select a combination therapy to overcome AMG 193 resistance?
Based on preclinical and emerging clinical data, several combination strategies have shown promise. The choice of a combination partner will depend on the specific cancer type and the identified resistance mechanism.
Potential Combination Strategies:
| Combination Partner | Rationale | Cancer Type (Preclinical/Clinical Evidence) |
| Taxanes (e.g., Paclitaxel) | Resistance to PRMT5 inhibitors can induce collateral sensitivity to taxanes through STMN2 expression.[8][9] Synergy has also been observed with MAT2A inhibitors.[13] | Lung Adenocarcinoma[8][9] |
| Cisplatin | Inhibition of MAT2A can enhance the efficacy of cisplatin.[14][15] | Lung Cancer[14][15] |
| mTOR Inhibitors | Overcomes resistance driven by mTOR pathway activation.[7] | Mantle Cell Lymphoma[7] |
| KRAS G12C Inhibitors (e.g., Sotorasib) | Preclinical synergy observed, and clinical trials are underway.[5][16] | MTAP-deleted, KRAS G12C-mutated NSCLC[5][16] |
| MAT2A Inhibitors (e.g., IDE397) | Dual inhibition of the PRMT5 pathway. A clinical trial is exploring this combination.[2] | MTAP-null solid tumors[2] |
| Chemoimmunotherapy | Explores multiple mechanisms of action. Clinical trials are in progress.[2] | Non-Small Cell Lung Cancer[2] |
Experimental Protocols
Protocol 1: Western Blot for PRMT5 Pathway Proteins and Bypass Signaling
Objective: To assess the protein levels of PRMT5, MAT2A, SDMA, and key components of bypass signaling pathways.
Methodology:
-
Cell Lysis:
-
Culture AMG 193-sensitive and resistant cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-PRMT5, anti-MAT2A, anti-SDMA, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay for Combination Therapy Screening
Objective: To determine the synergistic effect of AMG 193 with a potential combination partner.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined optimal density.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of AMG 193 and the combination drug.
-
Treat cells with single agents and combinations for 72-96 hours.
-
-
Viability Measurement:
-
Use a cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin).
-
Measure luminescence or absorbance according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn or SynergyFinder to calculate a Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Visualizations
References
- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacr.org [aacr.org]
- 4. researchgate.net [researchgate.net]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 9. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AMG 193 News - LARVOL Sigma [sigma.larvol.com]
How to manage off-target effects of PRMT5 inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PRMT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and understand the off-target effects of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PRMT5 inhibitors?
Protein Arginine Methyltransferase 5 (PRMT5) is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby preventing the methylation of its substrates.[2] These inhibitors can be classified into several categories based on their mechanism of action, including S-adenosylmethionine (SAM)-competitive, substrate-competitive, and methylthioadenosine (MTA)-cooperative inhibitors.[2][3]
Q2: What are the known on-target and off-target toxicities associated with PRMT5 inhibition?
On-target toxicities stem from the inhibition of PRMT5's essential functions in normal, healthy cells. Since PRMT5 is vital for normal cellular processes, its inhibition can lead to adverse effects in highly proliferative tissues.[1][4] Common on-target toxicities observed in clinical trials include hematological side effects such as anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[4][5][6]
Off-target toxicities occur when the inhibitor binds to and affects proteins other than PRMT5. These effects are dependent on the specific chemical structure of the inhibitor and its selectivity profile. Identifying and mitigating these off-target effects is a critical aspect of drug development.[1] General adverse events reported in clinical trials, which could be a result of on- or off-target effects, include fatigue, nausea, and dysgeusia (altered taste).[4][5]
Q3: How can I assess the selectivity of my PRMT5 inhibitor?
Several experimental methods can be used to determine the selectivity of a PRMT5 inhibitor and identify potential off-target interactions:
-
Kinase Profiling: Screening the inhibitor against a large panel of kinases is a standard method to identify unintended interactions with other enzymes.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay confirms direct binding of the inhibitor to PRMT5 within a cellular context by measuring changes in the thermal stability of the target protein.[1]
-
CRISPR-Cas9 Genetic Validation: Comparing the phenotype induced by the inhibitor to the phenotype of PRMT5 knockout cells (generated using CRISPR-Cas9) can help distinguish on-target from off-target effects. If the inhibitor produces a phenotype in PRMT5-knockout cells, it suggests an off-target mechanism.[1]
-
Proteomics Profiling: Techniques like stable isotope labeling with amino acids in cell culture (SILAC) coupled with immunoenrichment of methyl peptides can provide a global view of changes in arginine methylation after inhibitor treatment, helping to identify off-target substrates.[7]
Q4: What are MTA-cooperative PRMT5 inhibitors and how do they reduce off-target effects?
MTA-cooperative PRMT5 inhibitors represent a newer class of drugs that leverage a concept called "synthetic lethality" to selectively target cancer cells with a specific genetic deletion.[8][9] Approximately 10-15% of cancers have a deletion of the MTAP gene, which leads to an accumulation of the metabolite methylthioadenosine (MTA).[9][10] MTA itself is a weak endogenous inhibitor of PRMT5.[11]
MTA-cooperative inhibitors are designed to bind specifically to the PRMT5-MTA complex, which is present in high concentrations only in MTAP-deleted cancer cells.[8][10] This targeted approach spares normal, healthy cells that have a functional MTAP gene and low levels of MTA, thereby widening the therapeutic window and reducing the on-target toxicities seen with first-generation, non-selective PRMT5 inhibitors.[9][10]
Troubleshooting Guides
Issue 1: An unexpected cellular phenotype is observed that is inconsistent with known PRMT5 functions.
This issue may arise from off-target effects of the inhibitor. The following steps can help troubleshoot this observation:
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that the inhibitor is engaging with PRMT5 in your experimental system. This can be done by performing a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as Histone H4 at Arginine 3 (H4R3me2s) or SmD3.[1][12] A decrease in SDMA levels indicates that the inhibitor is active against PRMT5.
-
Perform Genetic Validation: Use CRISPR-Cas9 to generate a PRMT5 knockout cell line. Treat both the wild-type and PRMT5-knockout cells with your inhibitor. If the unexpected phenotype persists in the knockout cells, it is highly likely to be an off-target effect.[1]
-
Conduct Broad Off-Target Screening: Submit the inhibitor for screening against a broad panel of kinases, receptors, and other enzymes to identify potential off-target interactions.[1]
-
Use a Structurally Different PRMT5 Inhibitor: Corroborate your findings by using another PRMT5 inhibitor with a different chemical structure. If the unexpected phenotype is not replicated with the second inhibitor, it further suggests an off-target effect of the initial compound.[1]
Issue 2: The PRMT5 inhibitor shows high potency in biochemical assays but weaker or different effects in cellular or animal models.
This discrepancy can be due to several factors related to the compound's properties and the complexity of the biological system.
Troubleshooting Steps:
-
Assess Cell Permeability and Stability: Determine the intracellular concentration of the inhibitor to ensure it is reaching its target inside the cell. Also, evaluate the metabolic stability of the compound in your specific cellular or animal model, as rapid metabolism can lead to reduced efficacy.[1]
-
Consider the Cellular Context: The activity of PRMT5 can be influenced by its binding partners (like MEP50) and post-translational modifications, which may differ between an isolated enzyme assay and a complex cellular environment.[13][14]
-
Evaluate On-Target Engagement in Cells: Use a cellular assay, such as a Western blot for SDMA marks on a known substrate, to confirm that the inhibitor is engaging PRMT5 within the cells at the concentrations used.[12]
-
Dose Optimization: Perform a dose-response experiment to determine the optimal concentration of the inhibitor in your cellular or animal model. It is recommended to use the lowest effective concentration to minimize potential off-target effects.[1]
Data Presentation
Table 1: Selectivity of PRMT5 Inhibitors Against Other Methyltransferases
| Methyltransferase Target | EPZ015666 IC50 (µM) | JNJ-64619178 % Inhibition at 10 µM |
| PRMT5 | 0.022 | >80% |
| CARM1 (PRMT4) | >50 | <15% |
| PRMT1 | >50 | <15% |
| PRMT3 | >50 | <15% |
| PRMT6 | >50 | Not Reported |
| SET7 | >50 | Not Reported |
| G9a | >50 | Not Reported |
| EZH2 | >50 | Not Reported |
Data for EPZ015666 sourced from Chan-Penebre et al., 2015.[15] Data for JNJ-64619178 sourced from a technical guide by BenchChem.[16]
Table 2: Common Treatment-Related Adverse Events of PRMT5 Inhibitors in Clinical Trials
| Adverse Event | PF-06939999 (Any Grade) | JNJ-64619178 (Dose-Limiting Toxicity) | General AEs (Any Grade) |
| Anemia | 43% | Yes | Yes |
| Thrombocytopenia | 32% | Yes | Yes |
| Neutropenia | Not specified | Yes | Yes |
| Dysgeusia | 29% | No | Not specified |
| Nausea | 29% | No | Yes |
| Fatigue | Not specified | No | Yes |
Data for PF-06939999 sourced from Ahnert JR, et al., 2021.[5] Data for JNJ-64619178 sourced from early trial reports.[5] General AEs are commonly reported for PRMT5 inhibitors.[4]
Experimental Protocols
1. Radiometric Methyltransferase Assay for Inhibitor Specificity
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a substrate, allowing for the determination of IC50 values.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex and other purified methyltransferases.
-
Specific peptide substrates for each enzyme.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
PRMT5 inhibitor (e.g., EPZ015666) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT.
-
Stop Solution: Trichloracetic acid (TCA).
-
-
Procedure:
-
Prepare enzymatic reactions in a 96-well plate containing assay buffer, the respective enzyme, and its peptide substrate.
-
Add the inhibitor at various concentrations. Include DMSO-only controls.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding TCA.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[15]
2. Cellular Symmetric Dimethylarginine (SDMA) Inhibition Assay
This Western blot-based assay assesses the ability of an inhibitor to block PRMT5 activity within cells by measuring SDMA levels on a known substrate.
-
Materials:
-
Cell line of interest.
-
PRMT5 inhibitor.
-
Primary antibody specific for SDMA (e.g., anti-sDMA-SmD3).
-
Primary antibody for a loading control (e.g., anti-β-actin or total SmD3).
-
HRP-conjugated secondary antibody.
-
Cell lysis buffer and standard Western blot reagents.
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PRMT5 inhibitor for 48-72 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control to normalize the SDMA signal.
-
-
Data Analysis: Quantify the band intensities to determine the EC50 value, which is the concentration of inhibitor that causes a 50% reduction in the SDMA signal.[12]
Mandatory Visualizations
Caption: PRMT5 signaling pathway and point of inhibitor action.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Experimental workflow for the radiometric methyltransferase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 5. onclive.com [onclive.com]
- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacr.org [aacr.org]
- 10. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Structure of the Arginine Methyltransferase PRMT5-MEP50 Reveals a Mechanism for Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the Arginine Methyltransferase PRMT5-MEP50 Reveals a Mechanism for Substrate Specificity | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting poor solubility of AMG 193 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use of AMG 193 in experimental settings. Addressing the key challenge of its poor aqueous solubility, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is AMG 193 and what is its mechanism of action?
A1: AMG 193 is an orally active, first-in-class MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It selectively targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] This deletion leads to an accumulation of methylthioadenosine (MTA), which AMG 193 utilizes to preferentially bind to and inhibit PRMT5.[3] Inhibition of PRMT5 disrupts critical cellular processes, including RNA splicing, gene expression, and DNA repair, ultimately leading to cell cycle arrest and apoptosis in MTAP-deleted tumors.[2][4]
Q2: Why is AMG 193 poorly soluble in aqueous solutions?
A2: Like many small molecule kinase inhibitors, AMG 193 has a hydrophobic structure, which limits its solubility in aqueous buffers such as phosphate-buffered saline (PBS) and cell culture media. Direct dissolution in these solutions is generally not feasible.
Q3: What are the recommended solvents for preparing AMG 193 stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of AMG 193 is dimethyl sulfoxide (DMSO).[5] It is also soluble in ethanol.[5] It is crucial to use anhydrous and high-purity solvents to avoid precipitation and degradation of the compound.
Q4: My AMG 193 precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
A4: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to reduce the final working concentration of AMG 193 in your assay.
-
Optimize the dilution process: Instead of a single large dilution, perform serial dilutions. You can also try adding the DMSO stock to your aqueous buffer while vortexing to promote rapid and even dispersion.
-
Use co-solvents: For in vitro assays, maintaining a low percentage of DMSO (typically 0.1% to 0.5%) in the final solution can help maintain solubility. However, it is essential to include a vehicle control in your experiments to account for any effects of the solvent on the cells or assay components.
-
Incorporate surfactants: Non-ionic surfactants like Tween-80 can help to keep hydrophobic compounds in solution at low, non-toxic concentrations.
Q5: What is a reliable formulation for in vivo animal studies with AMG 193?
A5: A commonly used formulation for oral administration of AMG 193 in mice involves a co-solvent system. A specific protocol that yields a clear solution of at least 5 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Data Presentation
Table 1: Solubility of AMG 193 in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble[5] | |
| DMSO | 89 mg/mL (200.26 mM)[5] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[5] |
| Ethanol | 30 mg/mL[5] |
Table 2: In Vitro Efficacy of AMG 193 in MTAP-Deleted vs. MTAP-Wildtype (WT) Cell Lines
| Cell Line | MTAP Status | IC50 (µM) |
| HCT116 | MTAP-deleted | 0.107[3] |
| HCT116 | MTAP WT | >4.28[4] |
| H838 (NSCLC) | MTAP-deleted | 0.024 |
| A549 (NSCLC) | MTAP WT | >10 |
| SU-DHL-6 (DLBCL) | MTAP-deleted | 0.004 |
| Toledo (DLBCL) | MTAP WT | >10 |
Note: IC50 values can vary depending on the specific assay conditions and cell line. For many wildtype cell lines, exact IC50 values are not determined as the curves do not reach 50% inhibition at the tested concentrations.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Precipitation of AMG 193 in the cell culture medium, leading to an inaccurate effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before and during your experiment, carefully inspect the wells of your culture plates under a microscope for any signs of precipitate.
-
Solubility Test: Perform a preliminary test to determine the solubility of AMG 193 in your specific cell culture medium at the desired concentrations.
-
Fresh Dilutions: Always prepare fresh dilutions of AMG 193 from a frozen stock solution immediately before each experiment. Avoid using previously diluted solutions that have been stored.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration as in your experimental wells to ensure that the solvent is not contributing to the observed effects.
-
Issue 2: Low potency or lack of activity in an in vitro assay.
-
Possible Cause: The actual concentration of soluble AMG 193 is lower than intended due to poor solubility or adsorption to plasticware.
-
Troubleshooting Steps:
-
Optimize Solubilization: Try preparing your dilutions in a low-protein binding microplate. Consider pre-treating the plates with a blocking agent if feasible for your assay.
-
Incorporate Surfactants: Adding a very low, non-interfering concentration of a surfactant like Tween-20 (e.g., 0.01%) to your assay buffer can help prevent the compound from precipitating or sticking to surfaces.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. If your experimental system allows, you could test a range of pH values for your buffer to see if it improves solubility.
-
Experimental Protocols
Protocol 1: Preparation of AMG 193 Stock Solution
Materials:
-
AMG 193 (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid AMG 193 to room temperature before opening to prevent condensation.
-
Weigh the desired amount of AMG 193 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Cell Viability (MTT) Assay with AMG 193
This protocol is adapted for poorly soluble compounds like AMG 193.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
Complete cell culture medium
-
AMG 193 stock solution in DMSO
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of intermediate dilutions of the AMG 193 DMSO stock solution in complete culture medium. It is crucial to add the DMSO stock to the medium while vortexing to minimize precipitation.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the freshly prepared AMG 193 dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same final concentration of DMSO as the highest AMG 193 concentration) and untreated controls (medium only).
-
Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of AMG 193 in MTAP-deleted cancer cells.
Caption: Troubleshooting workflow for AMG 193 solubility issues.
Caption: General experimental workflow for a cell viability assay with AMG 193.
References
- 1. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Optimizing AMG 193 treatment schedule to reduce toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MTA-cooperative PRMT5 inhibitor, AMG 193. The information provided is intended to assist in optimizing experimental design and mitigating potential in vivo toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193?
A1: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2][3] It selectively targets and inhibits PRMT5 in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3] MTAP-deleted cancers accumulate high levels of MTA, which binds to PRMT5. AMG 193 preferentially binds to this MTA-PRMT5 complex, leading to potent inhibition of PRMT5's enzymatic activity.[1] This selective inhibition in cancer cells, while sparing normal tissues with functional MTAP, induces synthetic lethality. The downstream effects of PRMT5 inhibition include DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[1][4]
Q2: What are the most common toxicities observed with AMG 193 in preclinical and clinical studies?
A2: In preclinical models, AMG 193 has been reported to be well-tolerated at effective doses, with no significant impact on normal hematopoietic cell lineages.[1][3] In the first-in-human phase 1 clinical trial (NCT05094336), the most frequently reported treatment-related adverse events (TRAEs) were nausea, vomiting, and fatigue.[2][5][6] These toxicities were generally low-grade and manageable.[2] Unlike first-generation, non-selective PRMT5 inhibitors, AMG 193 has not been associated with clinically significant myelosuppression.[5][6]
Q3: Is there a difference in the toxicity profile between once-daily (QD) and twice-daily (BID) dosing of AMG 193?
A3: The phase 1 clinical trial explored both once-daily and twice-daily dosing schedules.[5] While a direct head-to-head comparison of toxicity at equivalent total daily doses is not extensively detailed in the available literature, both schedules were investigated to determine the maximum tolerated dose (MTD). The MTD was established at 1200 mg once daily.[5] The 1600 mg once-daily dose was found to be intolerable due to grade 3 nausea and fatigue.[1] A 600 mg twice-daily dose was also evaluated as an active and tolerable regimen.[5] Researchers should consider that splitting the total daily dose may help to mitigate peak plasma concentration-related side effects.
Q4: Are there any known strategies to mitigate nausea and vomiting associated with AMG 193?
A4: In the clinical setting, nausea and vomiting were generally manageable with standard anti-emetic therapies.[2] For preclinical studies, it is advisable to implement a supportive care regimen when high doses of AMG 193 are used. This can include ensuring proper hydration and nutrition. Prophylactic administration of anti-emetics, such as 5-HT3 receptor antagonists (e.g., ondansetron) or NK1 receptor antagonists, could be considered in animal models, though specific studies on their use with AMG 193 have not been published. Preliminary clinical data suggest that administering AMG 193 with food does not significantly alter its exposure and may help to improve the nausea and vomiting profile.[2]
Troubleshooting Guides
Issue: Significant Weight Loss and Reduced Activity in Animal Models
Possible Cause: This could be a manifestation of treatment-related toxicity, likely stemming from nausea, vomiting, or fatigue, leading to decreased food and water intake.
Troubleshooting Steps:
-
Dose and Schedule Evaluation:
-
Review the current dosing regimen. If high doses are being used, consider a dose de-escalation study to identify the maximum tolerated dose in your specific model.
-
If using a once-daily schedule, consider splitting the total daily dose into a twice-daily administration to potentially reduce peak plasma concentrations and associated acute toxicities.
-
-
Supportive Care:
-
Provide supplemental hydration (e.g., subcutaneous saline) and nutritional support (e.g., palatable, high-calorie food supplements).
-
Closely monitor body weight, food and water intake, and general animal well-being daily.
-
-
Symptomatic Treatment:
-
For suspected nausea and vomiting, consider the prophylactic use of anti-emetics. Consult with a veterinarian for appropriate dosing and administration routes for your animal model.
-
For signs of fatigue (e.g., significantly reduced voluntary wheel running), ensure the animal's environment is comfortable and minimizes stress.
-
Issue: Unexpected or Severe Toxicity at Doses Reported as Well-Tolerated
Possible Cause: Differences in animal strain, age, health status, or experimental conditions can influence drug tolerance. The vehicle used for drug formulation can also contribute to toxicity.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicities are attributable to AMG 193 and not the administration vehicle.
-
Animal Health Monitoring: Ensure all animals are healthy and within a consistent age and weight range at the start of the experiment. Pre-existing subclinical conditions can exacerbate drug toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a pilot PK study to determine the drug exposure levels in your model system. Higher than expected exposure could explain the increased toxicity. Correlate exposure with a pharmacodynamic marker of PRMT5 inhibition, such as symmetric dimethylarginine (SDMA) levels in tumor tissue or blood.[2]
Data Summary
Table 1: Treatment-Related Adverse Events (TRAEs) in the Dose-Expansion Phase of the NCT05094336 Trial
| Adverse Event | Any Grade (%) | Grade 3 (%) |
| Nausea | 57.5% | 4.6% |
| Vomiting | 34.5% | 3.4% |
| Fatigue | 25.3% | 1.1% |
Data from the dose-expansion phase where patients received active doses of AMG 193 (800 mg QD, 1200 mg QD, or 600 mg BID).[2]
Experimental Protocols
Protocol: Assessment of Fatigue in a Murine Xenograft Model
This protocol is a suggested approach adapted from general methods for assessing chemotherapy-related fatigue in preclinical models.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Housing: Individually house mice in cages equipped with a low-resistance running wheel.
-
Acclimation: Allow a 1-week acclimation period for the mice to become accustomed to the running wheels.
-
Baseline Activity: Record the daily running wheel activity (e.g., total revolutions or distance) for each mouse for one week prior to tumor implantation to establish a baseline.
-
Tumor Implantation: Subcutaneously implant MTAP-deleted human cancer cells (e.g., HCT116 MTAP-/-) into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer AMG 193 or vehicle control orally at the desired dose and schedule.
-
Data Collection: Continue to record daily running wheel activity, body weight, tumor volume, and food and water intake throughout the treatment period.
-
Analysis: Compare the change in running wheel activity from baseline between the AMG 193-treated groups and the control group. A significant decrease in activity in the treated groups relative to the control group is indicative of fatigue.
Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. ascopubs.org [ascopubs.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their experimental results. The content is presented in a question-and-answer format to directly address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
-
Biological Variability:
-
Cell line integrity: Genetic drift in continuous cell lines, misidentification, or cross-contamination can lead to inconsistent results.[2][4] It is crucial to use authenticated cell lines from reputable sources.
-
Cell passage number: As cells are passaged, their characteristics can change. It's important to use cells within a consistent and defined passage number range for all experiments.[4]
-
Cell health and confluence: The metabolic state and density of cells at the time of the experiment can significantly impact their response to a compound.[4]
-
-
Technical Variability:
-
Pipetting and liquid handling: Inaccurate or inconsistent pipetting can introduce significant errors, especially when dealing with small volumes.[1]
-
Reagent quality and preparation: Variations in the quality of media, sera, and other reagents, as well as improper preparation and storage, can lead to inconsistent results.[5][6]
-
Assay procedure: Deviations from the established protocol, such as incubation times, temperatures, and washing steps, can introduce variability.[7]
-
-
Environmental Variability:
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a Plate-Based Assay (e.g., Cell Viability)
Symptoms:
-
Large standard deviations between technical replicates within the same experiment.
-
Inconsistent dose-response curves across different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Mix the cell suspension between plating each set of wells. |
| Pipetting Error | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique for all wells. |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells. |
| Incomplete Reagent Mixing | After adding reagents (e.g., drug dilutions, assay reagents), gently mix the plate on a plate shaker to ensure uniform distribution. |
| Temperature Gradients | Allow plates and reagents to equilibrate to room temperature before use. Avoid stacking plates in the incubator.[9] |
Issue 2: Weak or No Signal in a Western Blot
Symptoms:
-
Faint or absent bands for the protein of interest.
-
No signal even for positive controls.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Protein Concentration | Quantify protein concentration before loading. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Verify the transfer setup and ensure good contact between the gel and the membrane. Optimize transfer time and voltage.[10] |
| Inactive Antibody | Check the antibody's expiration date and storage conditions. Use a fresh aliquot of the antibody. Run a positive control to confirm antibody activity.[11] |
| Incorrect Antibody Dilution | Optimize the primary and secondary antibody concentrations. A dilution that is too high will result in a weak signal.[12] |
| Sub-optimal Blocking | Some blocking buffers can mask the epitope. Try a different blocking agent (e.g., BSA instead of milk).[13] |
Issue 3: High Background in an ELISA
Symptoms:
-
High absorbance values in the negative control wells.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration.[9] |
| Inadequate Blocking | Increase the blocking time or try a different blocking buffer. |
| Non-specific Binding | Add a detergent like Tween-20 to the wash and antibody dilution buffers to reduce non-specific binding. |
| Contaminated Reagents | Use fresh, sterile reagents. Filter buffers if necessary.[14] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[15][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[15]
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Presentation Example:
Table 1: Effect of Compound-X on A549 Cell Viability (48h Treatment)
| Compound-X (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 0.982 | 0.061 | 78.3 |
| 10 | 0.561 | 0.042 | 44.7 |
| 50 | 0.213 | 0.029 | 17.0 |
| 100 | 0.115 | 0.018 | 9.2 |
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of Compound-X.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. mt.com [mt.com]
- 2. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 3. thermofisher.com [thermofisher.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. corning.com [corning.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blot Troubleshooting Tips [elabscience.com]
- 13. bosterbio.com [bosterbio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of oral AMG 193
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the oral bioavailability of AMG 193 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of AMG 193?
A1: Published preclinical and clinical data confirm that AMG 193 is an orally bioavailable drug.[1][2][3] Phase I clinical trial results indicate that AMG 193 has a pharmacokinetic profile suitable for once-daily dosing, with a half-life of 7 to 12 hours.[4][5] Mean drug exposure has been shown to increase in a dose-proportional manner from 40 mg to 1200 mg in human subjects.[6][7] While specific bioavailability percentages are not publicly detailed, the observed dose-proportional exposure suggests predictable absorption within the tested dose ranges.
Q2: Are there known factors that can influence the oral absorption of AMG 193?
A2: While specific studies on factors affecting AMG 193 absorption are not extensively published, general factors influencing the bioavailability of oral small molecule inhibitors include aqueous solubility, gastrointestinal (GI) tract permeability, and first-pass metabolism.[8][9][10][11] For AMG 193, which is orally administered in clinical trials, a formulation has been developed to ensure adequate absorption.[1][3] However, in a research setting, variability in animal models, diet, and co-administered substances could potentially influence absorption. Preliminary results from a clinical study suggest that food does not significantly alter the exposure to AMG 193.[12]
Q3: What are some initial signs of poor oral bioavailability in my animal experiments?
A3: Indicators of potential bioavailability issues in preclinical animal models include high variability in plasma drug concentrations between subjects, a lack of dose-proportional exposure, and lower-than-expected plasma concentrations. Sub-optimal or inconsistent pharmacodynamic effects, such as incomplete inhibition of symmetric dimethylarginine (SDMA) in tumor tissues, could also point towards absorption problems.[1][3]
Q4: Can AMG 193 be administered with food in preclinical studies?
A4: In a phase 1 clinical trial, it was noted that preliminary results suggest food does not alter the exposure to AMG 193, and fasting requirements for the study were lifted.[12] This suggests that co-administration with food is unlikely to negatively impact bioavailability and may be a variable that can be controlled for in experimental designs.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments involving the oral administration of AMG 193.
| Observed Problem | Potential Cause | Suggested Troubleshooting Strategy |
| High inter-animal variability in plasma concentrations | 1. Improper Dosing Technique: Inconsistent gavage technique leading to variable dose delivery.2. Formulation Instability: Precipitation of AMG 193 in the dosing vehicle.3. Physiological Differences: Variations in gastric pH or GI transit time among animals. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model.2. Visually inspect the formulation for any precipitation before each dose. Prepare fresh formulations regularly. Consider a formulation screen to identify a more robust vehicle (see Protocol 1).3. Standardize experimental conditions, including fasting/feeding protocols and housing conditions. |
| Low plasma exposure despite correct dosage | 1. Poor Solubility/Dissolution: The drug may not be fully dissolving in the GI tract.2. High First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation.3. Active Efflux: P-glycoprotein (P-gp) or other transporters may be removing the drug from intestinal cells. | 1. Particle Size Reduction: Consider micronization or nanosizing of the AMG 193 powder to increase surface area and dissolution rate.[8][9][13]2. Formulation Enhancement: Employ solubility-enhancing formulations such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions (see Protocol 2).[8][14]3. Co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4 inhibitors) or efflux pumps (e.g., P-gp inhibitors) if ethically permissible for the study design.[11][15][16] |
| Lack of dose-proportionality in pharmacokinetic studies | 1. Saturation of Absorption: The absorption mechanism may be saturated at higher doses.2. Solubility-Limited Absorption: At higher doses, the amount of drug exceeds its solubility limit in the GI tract. | 1. Investigate alternative, more advanced formulations like lipid-based systems that can help maintain the drug in a solubilized state.[10][16]2. Reduce the concentration of the dosing formulation and increase the volume, if possible within animal welfare limits. Evaluate different dosing vehicles that could increase the solubility of AMG 193. |
| Inconsistent pharmacodynamic (PD) effects (e.g., variable SDMA reduction) | 1. Variable Bioavailability: Inconsistent plasma concentrations lead to variable target engagement.2. Timing of Measurement: PD effects may have a delayed onset or variable peak time relative to plasma concentration. | 1. Address the root cause of pharmacokinetic variability using the strategies outlined above.2. Conduct a time-course experiment to establish the relationship between AMG 193 plasma concentration and SDMA inhibition in the target tissue to identify the optimal time point for PD assessment. |
Experimental Protocols
Protocol 1: Basic Formulation Screen for Preclinical Oral Dosing
Objective: To identify a suitable vehicle for consistent oral delivery of AMG 193 in a rodent model.
Materials:
-
AMG 193 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Carboxymethylcellulose (CMC)
-
Microcentrifuge tubes, vortex mixer, water bath sonicator
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of AMG 193 in DMSO (e.g., 50 mg/mL).
-
Test Vehicle 1 (Aqueous Suspension):
-
Prepare a 0.5% (w/v) solution of CMC in water.
-
Spike the required amount of AMG 193 stock solution into the CMC solution to achieve the final desired concentration.
-
Vortex thoroughly and sonicate for 5-10 minutes.
-
Visually inspect for homogeneity and precipitation over 1-2 hours.
-
-
Test Vehicle 2 (Solution/Co-solvent System):
-
Test Vehicle 3 (Lipid Suspension):
-
Add the required amount of AMG 193 DMSO stock to corn oil.
-
Vortex vigorously and sonicate for 10-15 minutes to create a fine suspension/solution.
-
Monitor for any signs of drug settling over 1-2 hours.
-
-
Selection: Choose the vehicle that provides a stable, homogenous formulation with no visible precipitation for the duration of the experiment. The solution-based formulation (Vehicle 2) is often preferred if solubility can be achieved.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the dissolution rate and apparent solubility of AMG 193 by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
AMG 193 powder
-
A suitable polymer (e.g., polyvinylpyrrolidone/povidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A volatile organic solvent capable of dissolving both AMG 193 and the polymer (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Methodology:
-
Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w). Dissolve the calculated amounts of AMG 193 and the selected polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Final Drying: Transfer the solid film to a vacuum oven and dry for 12-24 hours to remove any residual solvent.
-
Milling: Scrape the dried ASD from the flask. Gently grind the material into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended):
-
Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the dispersion (absence of sharp peaks characteristic of crystalline material).
-
Perform a dissolution test comparing the ASD to the raw AMG 193 powder to quantify the improvement in dissolution rate.
-
Visualizations
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. onclive.com [onclive.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 15. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Mitigating nausea and fatigue as side effects of AMG 193 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea and fatigue as side effects in animal models treated with AMG 193.
Troubleshooting Guide: Nausea and Emesis-Like Behavior
This guide addresses common issues when assessing nausea and emesis-like behavior in animal models. Since rodents do not vomit, surrogate behaviors like pica (consumption of non-nutritive substances) and conditioned taste aversion (CTA) are often used.[1][2] Ferrets are considered a gold-standard model for direct emesis studies.[2][3]
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in kaolin consumption (pica) between animals in the same group. | 1. Insufficient acclimation to kaolin. 2. Stress from handling or environment. 3. Neophobia (fear of new things). | 1. Ensure a proper acclimation period where animals are exposed to kaolin before the experiment begins. 2. Handle animals consistently and minimize environmental stressors. 3. Confirm that the kaolin source and presentation are consistent. |
| No significant pica behavior observed at expected doses of AMG 193. | 1. The dose of AMG 193 is below the threshold to induce nausea. 2. The animal model is not sensitive to AMG 193-induced nausea. 3. Incorrect timing of measurement. | 1. Include a positive control known to induce pica (e.g., cisplatin) to validate the model.[4] 2. Consider performing a dose-response study with AMG 193. 3. Measure kaolin consumption at multiple time points post-dose. |
| Difficulty establishing conditioned taste aversion (CTA). | 1. The pairing of the novel taste with AMG 193 administration is not timed correctly. 2. The novel taste is not salient enough. | 1. Administer AMG 193 shortly after the animal consumes the novel-tasting solution (e.g., saccharin).[5] 2. Ensure the novel taste is distinct from their regular diet and water. |
| Animals in the control group show signs of aversion or reduced fluid intake. | 1. Stress from the experimental procedure (e.g., injection). 2. Dehydration. | 1. Include a vehicle-only control group to account for procedural stress. 2. Monitor water intake and ensure animals are not overly water-deprived before the test.[6] |
Troubleshooting Guide: Fatigue-Like Behavior
Fatigue in animal models is typically assessed by measuring changes in voluntary activity.[7][8][9]
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Large variations in baseline running wheel activity among mice. | 1. Natural individual differences in activity levels. 2. Insufficient acclimation to the running wheels. | 1. Allow for an adequate baseline measurement period (e.g., one week) to establish a stable individual baseline for each animal before dosing.[10] 2. Ensure all mice have mastered the use of the wheel before the study begins. |
| No significant decrease in activity after AMG 193 administration. | 1. The dose is not high enough to induce fatigue. 2. The timing of activity monitoring is not optimal. 3. The chosen model is not sensitive. | 1. Run a dose-response study for AMG 193. 2. Monitor activity continuously, especially during the animals' active period (dark phase for rodents).[11] 3. Include a positive control (e.g., doxorubicin) to confirm the model's responsiveness.[8] |
| Decreased activity is confounded by motor deficits. | 1. Potential neurotoxic effects of the compound. | 1. Perform motor coordination tests (e.g., rotarod) to distinguish fatigue from motor impairment.[7] |
| Weight loss correlates with decreased activity. | 1. General malaise or reduced food/water intake could be contributing to inactivity. | 1. Monitor food and water consumption and body weight. 2. Consider if the observed effect is specific to fatigue or a secondary effect of overall poor health. |
Frequently Asked Questions (FAQs)
Nausea and Emesis-Like Behavior
-
Q1: What is the primary mechanism of chemotherapy-induced nausea?
-
A1: Chemotherapy can trigger the release of serotonin in the gastrointestinal tract, which activates 5-HT3 receptors on vagal afferent nerves. This signal is transmitted to the brainstem, initiating the nausea and vomiting reflex.[12][13] Another key pathway involves substance P binding to NK1 receptors in the brain.[13][14]
-
-
Q2: My rodents don't vomit. Which models are best for assessing nausea?
-
Q3: How can I mitigate AMG 193-induced nausea in my animal model?
-
A3: While specific data for AMG 193 in animal models is limited, you can test standard anti-emetic agents. Consider co-administration with a 5-HT3 receptor antagonist (e.g., ondansetron) or an NK1 receptor antagonist (e.g., aprepitant), as these are clinically used to manage chemotherapy-induced nausea.[14]
-
Fatigue-Like Behavior
-
Q4: How is fatigue quantitatively measured in mice?
-
Q5: Are there established protocols for inducing fatigue as a positive control?
-
Q6: Could the observed fatigue be a side effect of the PRMT5 inhibitor class?
-
A6: Yes, fatigue, along with nausea, is a known adverse event associated with PRMT5 inhibitors in clinical trials.[22][23][24] However, preclinical studies with AMG 193 have reported it to be well-tolerated in xenograft models, with no specified impact on hematopoietic cell lineages.[25] This suggests a potential therapeutic window where anti-tumor activity is observed without severe side effects.
-
Data Presentation
Table 1: Hypothetical Pica Study Data for AMG 193 in Rats
| Treatment Group | Dose (mg/kg) | Mean Kaolin Intake (g) ± SEM | % Change from Vehicle |
| Vehicle Control | - | 0.8 ± 0.2 | - |
| AMG 193 | 50 | 1.5 ± 0.4 | +87.5% |
| AMG 193 | 100 | 3.2 ± 0.6 | +300% |
| AMG 193 (100) + Ondansetron (1) | 100 + 1 | 1.1 ± 0.3 | +37.5% |
| Cisplatin (Positive Control) | 6 | 4.5 ± 0.7 | +462.5% |
Table 2: Hypothetical Fatigue Study Data for AMG 193 in Mice
| Treatment Group | Dose (mg/kg) | Mean Daily Running Distance (km) ± SEM | % Decrease from Baseline |
| Vehicle Control (Baseline) | - | 10.2 ± 1.1 | - |
| Vehicle Control (Post-Dose) | - | 9.8 ± 1.3 | 3.9% |
| AMG 193 (Baseline) | 100 | 10.5 ± 1.2 | - |
| AMG 193 (Post-Dose) | 100 | 6.1 ± 0.9 | 41.9% |
| Doxorubicin (Positive Control - Post-Dose) | 2.5 | 4.5 ± 0.8 | 55.1% |
Experimental Protocols
Protocol 1: Pica Assay for Nausea-Like Behavior in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation:
-
House rats individually for at least one week before the experiment.
-
Provide access to a pre-weighed amount of kaolin clay in a separate food hopper for 3-5 days to acclimate them to the substance.
-
-
Baseline Measurement:
-
For 24 hours prior to dosing, measure baseline kaolin and regular food consumption.
-
-
Dosing:
-
Administer AMG 193 (or vehicle/positive control) via the intended route (e.g., oral gavage).
-
-
Measurement:
-
Immediately after dosing, provide pre-weighed kaolin and food pellets.
-
Measure the amount of kaolin and food consumed over the next 24-48 hours.
-
-
Data Analysis:
-
Calculate the net kaolin intake by subtracting the amount spilled.
-
Compare the kaolin intake between treatment groups and the vehicle control.
-
Protocol 2: Voluntary Wheel Running for Fatigue-Like Behavior in Mice
-
Animal Model: Female C57BL/6 mice.
-
Acclimation and Baseline:
-
Dosing:
-
Administer AMG 193 (or vehicle/positive control) daily for a specified period (e.g., 5 consecutive days).
-
-
Measurement:
-
Continuously record running wheel activity (distance, duration) 24 hours a day throughout the baseline, dosing, and recovery periods.
-
-
Data Analysis:
-
Analyze the data, focusing on the dark cycle when mice are most active.[11]
-
Calculate the percentage change in running activity from each mouse's own baseline.
-
Compare the changes between the AMG 193 group and the vehicle control group.
-
Visualizations
References
- 1. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 4. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Mouse Model for Assessing Fatigue during Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review of mouse models for studying cancer-related fatigue: Methods, findings and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajmc.com [ajmc.com]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. uspharmacist.com [uspharmacist.com]
- 15. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conditioned Taste Aversion [augusta.edu]
- 19. Conditioned taste aversion - Wikipedia [en.wikipedia.org]
- 20. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse [jove.com]
- 21. Comparing passive measures of fatigue-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 24. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 25. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of In Vivo Imaging Techniques for AMG 193 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vivo imaging in preclinical studies of AMG 193, a first-in-class MTA-cooperative PRMT5 inhibitor. The information is designed to address specific issues that may arise during experimental workflows.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during in vivo imaging of AMG 193 effects on tumor growth and pharmacodynamics.
| Question/Issue | Potential Cause | Recommended Solution |
| Bioluminescence Imaging (BLI): Weak or No Signal from Tumor Cells | 1. Low Luciferase Expression: The tumor cell line may have low or unstable expression of the luciferase reporter gene. | - Cell Line Validation: Before in vivo studies, validate luciferase expression and stability in vitro using a luminometer. - Cell Viability: Ensure cells are healthy and viable at the time of injection.[1] - Positive Control: Include a positive control animal with a known bright signal to confirm system functionality.[1] |
| 2. Suboptimal Substrate Delivery: Improper administration or insufficient concentration of D-luciferin. | - Fresh Substrate: Prepare D-luciferin fresh on the day of imaging.[2] - Route of Administration: For intraperitoneal (IP) tumor models, a subcutaneous (SC) injection of luciferin may yield better results to avoid artificially high signals in the IP space.[2] - Dose: A standard dose of 150 mg/kg is recommended to achieve saturation kinetics.[2] | |
| 3. Incorrect Imaging Time: Imaging may be performed before or after the peak of the bioluminescent signal. | - Kinetics Study: Perform a preliminary experiment to determine the peak signal time for your specific tumor model and substrate administration route. Image at multiple time points after luciferin injection (e.g., 10, 15, 20, 25, 30 minutes).[3] | |
| Fluorescence Imaging: High Background Signal/Autofluorescence | 1. Animal Diet: Standard rodent chow often contains chlorophyll, which is highly autofluorescent. | - Alfalfa-Free Diet: Switch animals to an alfalfa-free or purified diet for at least one week prior to imaging to reduce background fluorescence. |
| 2. Suboptimal Fluorophore Choice: The selected fluorescent probe may have an excitation/emission spectrum that overlaps with tissue autofluorescence. | - Near-Infrared (NIR) Probes: Utilize fluorophores in the NIR range (650-900 nm) as they offer deeper tissue penetration and lower autofluorescence.[4] | |
| 3. Improper Image Analysis: Failure to use spectral unmixing or appropriate background subtraction. | - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific fluorescent signal from the background.[5] - Region of Interest (ROI): Draw a background ROI in a non-tumor bearing area and subtract this value from the tumor ROI. | |
| PET Imaging: High Variability in Tracer Uptake | 1. Inconsistent Animal Physiology: Variations in blood glucose levels can significantly affect FDG uptake. | - Fasting: Fast animals for a consistent period (e.g., 4-6 hours) before [18F]FDG injection. - Blood Glucose Monitoring: Measure and record blood glucose levels before tracer injection to ensure they are within an acceptable range.[6] |
| 2. Variable Tracer Uptake Time: Inconsistent timing between tracer injection and imaging. | - Standardized Uptake Period: Maintain a strict and consistent uptake period (e.g., 60 minutes) for all animals.[6] | |
| 3. Tumor Heterogeneity: Variations in the metabolic activity within and between tumors. | - Multiple ROIs: Analyze multiple regions within the tumor to account for heterogeneity. - Baseline Scans: Acquire baseline PET scans before starting AMG 193 treatment to establish a reference for each animal. | |
| General: Inconsistent Tumor Growth in Xenograft Models | 1. Variable Cell Number/Viability: Inaccurate cell counting or poor cell health at the time of injection. | - Accurate Cell Counting: Use an automated cell counter for consistency. - Viability Assessment: Perform a viability stain (e.g., trypan blue) immediately before injection. |
| 2. Inconsistent Injection Technique: Variation in the location and depth of cell injection. | - Standardized Protocol: Develop and adhere to a strict protocol for cell injection, including needle size and injection site. | |
| 3. Animal Health Status: Underlying health issues in the animals can affect tumor engraftment and growth. | - Health Monitoring: Closely monitor animal health, including body weight and general appearance. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of AMG 193 and how does it relate to in vivo imaging?
AMG 193 is an MTA-cooperative PRMT5 inhibitor.[7][8][9] In cancer cells with a deletion of the MTAP gene, the metabolite MTA accumulates.[10] AMG 193 preferentially binds to the PRMT5-MTA complex, leading to potent inhibition of PRMT5's methyltransferase activity.[7][8][9] This selectively kills MTAP-deleted cancer cells.[7][8][9] In vivo imaging can be used to monitor the effect of AMG 193 on the growth of MTAP-deleted tumors (e.g., using bioluminescence or fluorescence imaging to track tumor volume) and to assess its pharmacodynamic effects (e.g., using PET to measure changes in tumor metabolism or specific molecular markers).
2. How can I monitor the pharmacodynamic effects of AMG 193 in vivo?
One key pharmacodynamic biomarker for PRMT5 inhibition is the level of symmetric dimethylarginine (SDMA). In preclinical studies, a reduction in SDMA levels in tumor tissue has been shown following AMG 193 treatment.[11] While direct imaging of SDMA in vivo is challenging, techniques like PET can be used to assess downstream effects of PRMT5 inhibition. For example, a reduction in tumor metabolic activity, as measured by [18F]FDG-PET, can be an indicator of treatment response.[12]
3. Which in vivo imaging modality is best for my AMG 193 study?
The choice of imaging modality depends on the specific research question:
-
Bioluminescence Imaging (BLI): Ideal for longitudinal tracking of tumor growth in xenograft models where tumor cells are engineered to express luciferase. It is highly sensitive and has a good signal-to-noise ratio.[13]
-
Fluorescence Imaging (FLI): Can be used to track tumor growth with fluorescently labeled cells or to visualize the biodistribution of a fluorescently tagged version of AMG 193.[14][15] Using near-infrared probes is recommended to minimize autofluorescence and improve tissue penetration.[4]
-
Positron Emission Tomography (PET): A quantitative imaging technique that can assess tumor metabolism ([18F]FDG), proliferation ([18F]FLT), or specific molecular targets with appropriate tracers. It is valuable for pharmacodynamic studies and predicting treatment response.[16][17]
4. What are some key considerations for setting up a bioluminescence imaging protocol for an AMG 193 xenograft study?
A detailed protocol for bioluminescence imaging can be found in the Experimental Protocols section. Key considerations include:
-
Cell Line Preparation: Ensure stable and high-level expression of luciferase in your tumor cell line.
-
Substrate Preparation and Injection: Use fresh D-luciferin solution and be consistent with the dose and route of administration.
-
Imaging Parameters: Optimize camera settings (exposure time, binning, f-stop) for your specific model to ensure the signal is above background but not saturated.[3]
-
Data Analysis: Use a consistent method for quantifying the bioluminescent signal, typically by drawing a region of interest (ROI) around the tumor and measuring the total flux (photons/second).[18]
5. How can I combine different imaging modalities in my AMG 193 studies?
Combining modalities can provide a more comprehensive understanding. For example, you could use BLI to monitor tumor growth over time and then use PET at specific time points (e.g., baseline and after a week of treatment) to assess the metabolic response to AMG 193. This allows for the correlation of changes in tumor volume with changes in cellular activity.
Quantitative Data Summary
| Parameter | Bioluminescence Imaging (BLI) | Fluorescence Imaging (FLI) | Positron Emission Tomography (PET) |
| Primary Use | Tumor growth/burden tracking | Tumor growth, drug distribution | Metabolic activity, proliferation, target engagement |
| Resolution | Low (mm) | Low to Medium (sub-mm to mm) | Medium (1-2 mm) |
| Sensitivity | High (pico- to femtomolar) | High (nano- to picomolar) | High (pico- to nanomolar) |
| Quantification | Semi-quantitative | Semi-quantitative | Quantitative (Standardized Uptake Value - SUV) |
| Throughput | High | High | Low |
| Cost | Low | Low | High |
| Key Advantage | High signal-to-noise ratio | Can be used for biodistribution | Quantitative, translatable to clinic |
| Key Limitation | Limited tissue penetration | Autofluorescence, limited penetration | Requires radioisotopes, lower resolution than microscopy |
Experimental Protocols
Detailed Protocol for In Vivo Bioluminescence Imaging of AMG 193 Efficacy in a Xenograft Model
1. Cell Preparation and Implantation:
-
Culture MTAP-deleted cancer cells stably expressing firefly luciferase.
-
On the day of injection, harvest cells during the exponential growth phase.
-
Perform a cell count using an automated cell counter and assess viability with trypan blue. Viability should be >95%.
-
Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements and/or baseline BLI.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Administer AMG 193 or vehicle control according to the planned dosing schedule.
3. Bioluminescence Imaging Procedure:
-
Prepare a fresh stock solution of D-luciferin at 15 mg/mL in sterile DPBS.[18]
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[19]
-
Wait for the predetermined peak signal time (typically 10-15 minutes post-IP injection).[3]
-
Anesthetize the mice using isoflurane.
-
Place the mice in the imaging chamber of the IVIS or a similar imaging system.
-
Acquire bioluminescent images. Typical settings might include:
-
Exposure time: Auto-exposure or a fixed time determined from pilot studies.
-
Binning: Medium to high.
-
F-stop: f/1 to f/2.
-
-
Acquire a photographic image for anatomical reference.
4. Data Analysis:
-
Using the imaging software, draw a region of interest (ROI) around the tumor on each mouse.
-
Quantify the total flux (photons/second) within each ROI.
-
Normalize the signal to a pre-treatment baseline for each animal.
-
Compare the tumor signal between the AMG 193-treated and vehicle control groups over time.
Visualizations
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. spectralinvivo.com [spectralinvivo.com]
- 3. youtube.com [youtube.com]
- 4. Optimizing Detection in Whole Animal In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 5. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 6. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. PET imaging for Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 14. Quantitative fluorescence imaging of drug distribution in live cells and tissues - American Chemical Society [acs.digitellinc.com]
- 15. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PET for in vivo pharmacokinetic and pharmacodynamic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Positron emission tomography molecular imaging for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 19. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of AMG 193 Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately dosing AMG 193 in preclinical models. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 193?
A1: AMG 193 is a clinical-stage, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2][3][4] It selectively binds to and inhibits PRMT5 in the presence of methylthioadenosine (MTA), which accumulates in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5] This targeted inhibition leads to synthetic lethality in MTAP-deleted tumors.[6] PRMT5 inhibition by AMG 193 has been shown to induce DNA damage, cell cycle arrest, and changes in mRNA splicing in these cancer cells.[3][4][7]
Q2: What are the recommended preclinical models for AMG 193 efficacy studies?
A2: Human cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models are commonly used to evaluate the in vivo efficacy of AMG 193.[3][4][7] It is crucial to use cell lines or patient tumors with a confirmed MTAP deletion to observe the selective anti-tumor activity of AMG 193.[7][8]
Q3: How should AMG 193 be formulated for oral administration in mice?
A3: A common formulation for AMG 193 for oral administration (gavage) in mice is a suspension in 2% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80, with the pH adjusted to 2.0.[7] The formulation should be stored at 2°C–8°C and protected from light. It is important to ensure the suspension is well-mixed before each administration.[7]
Q4: What is a typical effective dose of AMG 193 in preclinical mouse models?
A4: In preclinical xenograft models, orally administered AMG 193 has demonstrated robust anti-tumor activity at well-tolerated doses.[3][7] For example, a once-daily (QD) dose of 100 mg/kg has been shown to cause significant tumor growth inhibition (TGI) in BxPC-3 (96% TGI) and U87MG (88% TGI) xenografts.[9][10] Dose-dependent inhibition of the pharmacodynamic biomarker, symmetric dimethylarginine (SDMA), has also been observed.[7]
Q5: How can I confirm target engagement of AMG 193 in my preclinical model?
A5: Target engagement can be assessed by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity, in tumor tissue and/or blood.[7][8] A significant reduction in SDMA levels following AMG 193 treatment indicates successful inhibition of PRMT5.[7] Near-complete PRMT5 inhibition, as indicated by at least a 95% reduction in SDMA, may be required for robust tumor growth inhibition.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the oral administration of AMG 193 to mice via gavage.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent tumor growth inhibition despite consistent dosing. | Inaccurate Dosing: Incorrect oral gavage technique leading to misdelivery of the compound (e.g., into the trachea or reflux).[11] | Verify Gavage Technique: Ensure personnel are properly trained in oral gavage. The mouse should be properly restrained with its head and neck in a straight line to facilitate passage into the esophagus.[11] Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.[11] Administer the formulation slowly to prevent reflux.[12] |
| Formulation Issues: The AMG 193 suspension is not homogenous, leading to variable concentrations being administered. | Proper Formulation Handling: Ensure the AMG 193 suspension is thoroughly mixed before drawing each dose into the syringe.[7] Store the formulation under the recommended conditions (2°C–8°C, protected from light) to maintain stability.[7] | |
| Signs of animal distress after dosing (e.g., coughing, fluid from nose, respiratory distress). | Aspiration: The gavage needle may have entered the trachea instead of the esophagus, delivering the formulation into the lungs. | Immediate Action: Stop the procedure immediately.[11] Gently tilt the mouse's head downward to help drain any fluid.[11] Closely monitor the animal for signs of respiratory distress. If severe, humane euthanasia may be necessary.[11] Review and refine the gavage technique to prevent recurrence.[12] |
| Difficulty inserting the gavage needle. | Improper Restraint: The mouse is not adequately restrained, preventing proper alignment of the head and neck.[11][13] | Optimize Restraint: Use a firm but gentle scruffing technique to immobilize the head and neck.[11] Ensure the head is tilted back slightly to straighten the path to the esophagus.[14] |
| Incorrect Needle Size: The gavage needle may be too large for the mouse. | Select Appropriate Needle Size: Choose a gavage needle gauge and length based on the weight of the mouse.[11][15] Pre-measure the needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.[11] | |
| High variability in pharmacokinetic (PK) data. | Variable Absorption: Differences in food content in the stomach can affect drug absorption. | Standardize Fasting: If required by the study protocol, ensure a consistent fasting period for all animals before dosing to standardize gastric conditions.[12] |
| Stress-Induced Physiological Changes: Stress from handling and gavage can alter physiological parameters and affect drug metabolism. | Acclimatize Animals: Handle the mice for several days prior to the experiment to acclimate them to the procedure and reduce stress.[11][12] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of AMG 193 in Xenograft Models
| Model | Cell Line | Dose (mg/kg, QD, oral) | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer | BxPC-3 | 100 | 96% | [9][10] |
| Glioblastoma | U87MG | 100 | 88% | [9][10] |
| Colorectal Cancer | HCT116 (MTAP-deleted) | Dose-dependent | Statistically significant | [7] |
Table 2: In Vivo Pharmacodynamic (PD) Response to AMG 193
| Model | Dose (mg/kg, QD, oral) | Biomarker | % Inhibition | Reference |
| HCT116 (MTAP-deleted) Xenograft | 100 | SDMA in Tumor | >50% | [7] |
| HCT116 (MTAP WT) Xenograft | 100 | SDMA in Tumor | >50% | [7] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of AMG 193 in a Human Xenograft Mouse Model
-
Animal Model:
-
Cell Culture and Implantation:
-
Culture human cancer cells with a confirmed MTAP deletion (e.g., HCT116 MTAP-deleted) under standard conditions.
-
Harvest cells when they are 70-80% confluent.[16]
-
Prepare a single-cell suspension in a suitable medium (e.g., PBS).
-
Inject approximately 3 x 10^6 viable cells subcutaneously into the flank of each mouse.[16]
-
-
Tumor Growth Monitoring and Group Randomization:
-
AMG 193 Formulation and Administration:
-
Data Collection and Analysis:
Visualizations
Caption: PRMT5 signaling pathway and the mechanism of action of AMG 193.
Caption: Experimental workflow for a preclinical in vivo efficacy study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sophion.com [sophion.com]
- 11. benchchem.com [benchchem.com]
- 12. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 13. reddit.com [reddit.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Identifying and resolving issues in AMG 193 high-throughput screening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AMG 193 in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193 and how does it affect assay design?
AMG 193 is an orally active and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] Its mechanism relies on the presence of methylthioadenosine (MTA), which accumulates in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4] This accumulation renders the PRMT5 enzyme in these cells susceptible to further inhibition by AMG 193, leading to synthetic lethality.[5][6] In MTAP wild-type (WT) cells, where MTA levels are low, AMG 193 exhibits significantly lower activity.[7]
This MTA-cooperative inhibition is a critical consideration for HTS assay design. Both biochemical and cell-based assays must be carefully optimized to ensure appropriate MTA concentrations that reflect the intended biological context.
Q2: We are observing high variability between replicate wells in our cell-based assay. What are the potential causes?
High variability in cell-based HTS assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a common source of variability. Ensure thorough cell suspension mixing before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can impact cell growth and compound activity. Consider excluding edge wells from analysis or implementing measures to mitigate these effects, such as using plates with moats.
-
Compound Precipitation: AMG 193, like many small molecules, may have limited solubility in aqueous assay media.[1] Visually inspect plates for any signs of precipitation. If observed, consider optimizing the solvent concentration (e.g., DMSO) or using a different formulation.
-
Inconsistent MTA Levels (in MTAP-null cells): Cellular MTA levels can be influenced by culture conditions and cell passage number. Maintaining consistent cell culture practices is crucial for reproducible results.
Q3: Our biochemical assay shows a lower than expected potency for AMG 193. What should we investigate?
Several factors can lead to an apparent decrease in AMG 193 potency in a biochemical HTS setting:
-
Suboptimal MTA Concentration: As AMG 193 is an MTA-cooperative inhibitor, the concentration of MTA in the assay is critical. The potency of AMG 193 will be significantly lower in the absence or at suboptimal concentrations of MTA. Titrate MTA to determine the optimal concentration for maximal PRMT5 inhibition.
-
Incorrect Enzyme or Substrate Concentration: Ensure that the concentrations of the PRMT5 enzyme and its substrate are at or below their respective Km values to accurately determine the IC50 of the inhibitor.
-
Assay Interference: Components of the assay buffer or the detection system could interfere with the inhibitor or the enzyme. Run appropriate controls to identify any potential interference.
-
Inhibitor Quality: Verify the purity and concentration of your AMG 193 stock solution.
Q4: We are seeing significant "off-target" effects or toxicity in our MTAP-WT control cells. What could be the reason?
While AMG 193 is highly selective for MTAP-deleted cells, high concentrations may lead to off-target effects.[2] Here are some points to consider:
-
High Compound Concentration: Ensure the concentrations of AMG 193 being tested are within a relevant range. Exceedingly high concentrations can lead to non-specific toxicity.
-
Prolonged Incubation Times: Extended exposure to the compound can sometimes result in toxicity in non-target cells. Optimize the incubation time to a point where a sufficient therapeutic window is observed between MTAP-deleted and MTAP-WT cells.
-
Cell Line Health: Unhealthy or stressed cells can be more susceptible to compound-induced toxicity. Ensure that your control cell lines are healthy and growing optimally.
Troubleshooting Guide
Issue 1: Low Z'-factor or Poor Assay Window
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentration | Re-optimize the concentrations of enzyme, substrate, and MTA (for biochemical assays) or the cell seeding density (for cell-based assays). |
| Inappropriate Assay Buffer | Test different buffer conditions (pH, salt concentration) to find the optimal environment for the assay. |
| Incorrect Instrument Settings | Verify the settings on your plate reader, including excitation/emission wavelengths and gain settings. |
| Low Signal-to-Background Ratio | Increase the concentration of the detection reagent or extend the signal development time. |
Issue 2: High Coefficient of Variation (%CV) Across the Plate
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate and verify the performance of all liquid handling instrumentation. Use low-retention pipette tips. |
| Plate-to-Plate Variability | Ensure consistent incubation times and environmental conditions for all plates. Process plates in smaller batches if necessary. |
| Incomplete Reagent Mixing | Ensure thorough mixing of all reagents before and after addition to the assay plate. |
Issue 3: Inconsistent Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh compound dilutions for each experiment. Assess the stability of AMG 193 in your assay media over the course of the experiment. |
| Serial Dilution Errors | Carefully review and validate your serial dilution protocol. Perform quality control checks on your diluted compound plates. |
| Assay Drift | Monitor for changes in assay performance over the duration of the screen. Implement normalization methods to correct for any observed drift. |
Data Summary
Table 1: In Vitro Activity of AMG 193
| Cell Line | MTAP Status | Assay Type | IC50 | Reference |
| HCT116 | MTAP-deleted | Cell Viability | ~0.1 µM | [7] |
| HCT116 | MTAP WT | Cell Viability | > 4 µM | [7] |
| MTAP-deficient cells | MTAP-deleted | PRMT5 Inhibition | 0.107 µM | [8] |
Experimental Protocols
Protocol 1: Biochemical PRMT5 Inhibition Assay
This protocol describes a representative biochemical assay to measure the inhibition of PRMT5 by AMG 193.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Methylthioadenosine (MTA)
-
AMG 193
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of AMG 193 in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 2 µL of the diluted AMG 193 or DMSO control to the wells of a 384-well plate.
-
Prepare a master mix containing PRMT5/MEP50 enzyme and MTA in assay buffer. Add 4 µL to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a substrate master mix containing the histone H4 peptide and SAM in assay buffer. Add 4 µL to each well to initiate the reaction.
-
Incubate for 1 hour at 30°C.
-
Add 10 µL of the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Viability Assay in MTAP-Deleted Cells
This protocol outlines a cell-based assay to assess the cytotoxic effect of AMG 193 on MTAP-deleted cancer cells.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
MTAP wild-type control cell line (e.g., HCT116 MTAP+/+)
-
Complete cell culture medium
-
AMG 193
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
384-well clear-bottom white plates
Procedure:
-
Seed the MTAP-deleted and MTAP-WT cells into 384-well plates at a pre-optimized density (e.g., 1000 cells/well) in 40 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of AMG 193 in complete medium from a DMSO stock.
-
Add 10 µL of the diluted AMG 193 or a vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PRMT5 signaling pathway in MTAP-WT vs. MTAP-deleted cells with AMG 193 intervention.
Caption: A typical high-throughput screening workflow for AMG 193.
Caption: A decision tree for troubleshooting common HTS issues with AMG 193.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. aacr.org [aacr.org]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling a New Era in Precision Oncology: Validating the Synthetic Lethal Interaction of AMG 193 in MTAP-Deleted Cancers
A comprehensive guide for researchers and drug development professionals on the mechanism, efficacy, and comparative landscape of AMG 193, a first-in-class MTA-cooperative PRMT5 inhibitor.
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, occurring in approximately 10-15% of all human cancers, presents a unique therapeutic vulnerability.[1][2][3] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which structurally resembles the S-adenosyl methionine (SAM) cofactor of protein arginine methyltransferase 5 (PRMT5).[4][5] This buildup of MTA partially inhibits PRMT5, rendering cancer cells with MTAP deletion exquisitely sensitive to further PRMT5 inhibition—a classic example of synthetic lethality.[2][4][5][6] AMG 193, a clinical-stage, orally bioavailable, and central nervous system (CNS)-penetrant inhibitor, has been designed to exploit this dependency by preferentially binding to the MTA-bound state of PRMT5, thus offering a targeted approach to treating MTAP-deficient tumors while sparing normal tissues.[1][3][4]
Mechanism of Action: MTA-Cooperative Inhibition of PRMT5
In normal, MTAP wild-type (WT) cells, PRMT5 utilizes SAM to methylate arginine residues on various substrate proteins, playing a crucial role in cellular processes like RNA splicing, gene expression, and DNA damage repair.[1][7] In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of a PRMT5-MTA complex.[7][8] AMG 193 is an MTA-cooperative inhibitor, meaning it selectively binds to and inhibits this PRMT5-MTA complex.[2][9][10] This selective inhibition in cancer cells leads to a cascade of downstream effects, including aberrant mRNA splicing, DNA damage, and cell cycle arrest at the G2/M phase, ultimately resulting in tumor cell death.[2][9][10][11]
Preclinical Validation of Synthetic Lethality
The synthetic lethal interaction between AMG 193 and MTAP deletion has been robustly validated in a variety of preclinical models.
In Vitro Efficacy
AMG 193 has demonstrated potent and selective activity against MTAP-deleted cancer cell lines across multiple lineages, including pancreatic, lung, and lymphoma.[9][11] In an isogenic HCT116 cell line pair, AMG 193 showed approximately 40-fold greater selectivity for MTAP-null cells compared to their MTAP wild-type counterparts in viability assays.[5][11] This selectivity was even more pronounced in assays measuring symmetric dimethylarginine (SDMA) levels, a biomarker of PRMT5 activity, where a greater than 100-fold selectivity was observed.[11]
| Cell Line | MTAP Status | AMG 193 IC50 (Viability) | AMG 193 IC50 (SDMA) | Reference |
| HCT116 | Wild-Type | > 4 µM | >100x higher than MTAP-null | [11] |
| HCT116 | Null | 0.1 µM | Not specified | [11] |
In Vivo Antitumor Activity
In mouse xenograft models using both human cancer cell lines and patient-derived tumors (PDX), orally administered AMG 193 induced significant antitumor activity at well-tolerated doses.[9][10] Notably, these studies reported no significant effects on normal hematopoietic lineages, a dose-limiting toxicity observed with first-generation, non-selective PRMT5 inhibitors.[9][12] For instance, in xenograft models of BxPC-3 (pancreatic cancer) and U87MG (glioblastoma), AMG 193 at 100 mg/kg once daily resulted in 96% and 88% tumor growth inhibition (TGI), respectively.[5]
| Tumor Model | Cancer Type | AMG 193 Dose | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 | Pancreatic | 100 mg/kg QD | 96% | [5] |
| U87MG | Glioblastoma | 100 mg/kg QD | 88% | [5] |
Clinical Validation and Efficacy
A first-in-human, Phase 1/2 clinical trial (NCT05094336) is currently evaluating the safety, tolerability, and efficacy of AMG 193 in patients with advanced MTAP-deleted solid tumors.[1][4] Early results from the dose-exploration phase have been promising.[1][3]
Clinical Activity
As of May 2024, in efficacy-assessable patients treated at active and tolerable doses (800 mg once daily, 1200 mg once daily, or 600 mg twice daily), the objective response rate (ORR) was 21.4%.[3] Responses have been observed across various tumor types, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma, and biliary tract cancer.[1][3]
| Tumor Type | Confirmed Partial Responses (PRs) | Unconfirmed PRs | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) | Reference |
| NSCLC (n=17) | 2 | 3 | 6 | 3 | 3 | [1] |
| Pancreatic (n=23) | 2 | 3 | 4 | 8 | 6 | [1] |
| Biliary Tract (n=19) | 2 | 0 | 8 | 3 | 6 | [1] |
| Esophageal/Gastric (n=6) | 1 | 1 | 2 | 2 | 0 | [1] |
Furthermore, a significant reduction in circulating tumor DNA (ctDNA) was observed, which correlated with clinical response.[1] All patients who achieved a partial response had a greater than 90% reduction in their ctDNA, and complete ctDNA clearance was seen at doses of 480 mg or higher.[1]
Experimental Protocols and Methodologies
The validation of AMG 193's synthetic lethal interaction with MTAP deletion has involved a range of standard and specialized experimental procedures.
Cell Viability and Proliferation Assays
To determine the cytotoxic effects of AMG 193, cancer cell lines with and without MTAP deletion are treated with varying concentrations of the compound. Cell viability is typically assessed after a set incubation period (e.g., 72 hours) using commercially available reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Xenograft Mouse Models
To evaluate in vivo efficacy, immunodeficient mice are subcutaneously implanted with human cancer cell lines or patient-derived tumor fragments that have a confirmed MTAP deletion. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. AMG 193 is administered orally, typically once or twice daily. Tumor volume is measured regularly with calipers, and at the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as SDMA levels in tumor tissue, can also be assessed.[9][11]
Pharmacodynamic Biomarker Analysis
The on-target activity of AMG 193 is confirmed by measuring the levels of SDMA, a product of PRMT5 enzymatic activity, in both preclinical models and patient samples.[1][8] This is often done using techniques like Western blotting or mass spectrometry on tumor biopsies and blood samples. A significant reduction in SDMA levels indicates successful inhibition of PRMT5.[1] In clinical trials, complete inhibition of tumor SDMA was observed at doses of 480 mg or higher.[1]
Comparative Landscape: Alternatives to AMG 193
While AMG 193 is a leading MTA-cooperative PRMT5 inhibitor, other therapeutic strategies are being explored to target MTAP-deleted cancers.
Other MTA-Cooperative PRMT5 Inhibitors
MRTX1719 is another MTA-cooperative PRMT5 inhibitor that has shown preclinical and early clinical activity in MTAP-deleted cancers.[7][13] Similar to AMG 193, it demonstrates high selectivity for MTAP-deleted cells.[13] For instance, MRTX1719 exhibited over 70-fold selectivity in HCT116 MTAP-deleted cells compared to their wild-type counterparts.[13] Clinical trials for MRTX1719 have also reported objective responses in various solid tumors.[13]
| Compound | Mechanism | Selectivity (HCT116 MTAP-del vs WT) | Clinical Status |
| AMG 193 | MTA-cooperative PRMT5 inhibitor | ~40x (viability), >100x (SDMA) | Phase 1/2 (NCT05094336) |
| MRTX1719 | MTA-cooperative PRMT5 inhibitor | >70x (viability) | Phase 1/2 |
MAT2A Inhibitors
Another approach to inducing synthetic lethality in MTAP-deleted cancers is through the inhibition of methionine adenosyltransferase 2A (MAT2A).[6][14] MAT2A is the enzyme responsible for producing SAM, the essential cofactor for PRMT5.[6][14] By inhibiting MAT2A, the levels of SAM are reduced, leading to decreased PRMT5 activity and subsequent cancer cell death in the already PRMT5-compromised MTAP-deleted cells.[14] AG-270 is a first-in-class MAT2A inhibitor that has demonstrated preliminary clinical activity in patients with MTAP-deleted solid tumors.[14]
Future Directions and Conclusion
The development of MTA-cooperative PRMT5 inhibitors like AMG 193 represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for a patient population with a clear biomarker.[2][9] Preclinical and early clinical data strongly support the synthetic lethal interaction between AMG 193 and MTAP deletion. Ongoing research is focused on further elucidating the mechanisms of resistance, exploring combination therapies to enhance efficacy, and expanding the application of this approach to a broader range of MTAP-deleted malignancies.[2][9][15] The validation of AMG 193's mechanism and its promising clinical activity underscore the power of exploiting synthetic lethality to develop novel cancer treatments.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 6. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AACR 2021: Novel approach to PRMT5 inhibition that selectively targets the PRMT5/MTA complex in MTAP-deleted cancer models - ecancer [ecancer.org]
- 9. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 15. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of AMG 193 and first-generation PRMT5 inhibitors
In the landscape of targeted cancer therapy, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target. This enzyme plays a crucial role in various cellular processes, and its overexpression is linked to the progression of numerous cancers.[1][2] While first-generation PRMT5 inhibitors showed initial promise, their clinical development has been hampered by significant on-target toxicities.[3][4] The advent of second-generation, MTA-cooperative inhibitors like AMG 193 marks a significant advancement, offering a potentially wider therapeutic window by selectively targeting cancer cells.[5][6]
This guide provides a detailed, data-supported comparison between AMG 193 and first-generation PRMT5 inhibitors, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
First-generation PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, are non-selective, meaning they inhibit PRMT5 in both healthy and cancerous cells.[1][3] This indiscriminate inhibition leads to mechanism-based toxicities, most notably myelosuppression, including thrombocytopenia, anemia, and neutropenia, which have limited their clinical utility.[1][3]
AMG 193, in contrast, is a first-in-class, MTA-cooperative PRMT5 inhibitor.[7] It leverages a synthetic lethal interaction in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion, an alteration present in approximately 10-15% of all human cancers.[2][8] MTAP deletion leads to the accumulation of methylthioadenosine (MTA) within cancer cells.[9] AMG 193 preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells, leading to potent and selective inhibition of PRMT5 activity in these tumors while sparing normal, MTAP-proficient cells where MTA levels are low.[6][10] This novel mechanism is the cornerstone of its improved safety profile.
Preclinical Efficacy and Selectivity
Preclinical studies have consistently demonstrated the superior selectivity and potent anti-tumor activity of AMG 193 in MTAP-deleted cancer models compared to first-generation inhibitors.
| Parameter | AMG 193 (in MTAP-null cells) | First-Generation PRMT5 Inhibitors | Citation |
| Cell Viability IC50 | ~0.1 µM (HCT116 MTAP-null) | nM range (e.g., YQ36286 in MCL lines) | [11][12] |
| Selectivity (MTAP-null vs. WT) | ~40-fold selective for MTAP-null cells | Non-selective | [11] |
| In Vivo Tumor Growth Inhibition | Robust anti-tumor activity and tumor regression in MTAP-null xenograft models. | Dose-dependent anti-tumor activity, but often with accompanying toxicity. | [10][11][12] |
| Effect on Hematopoietic Cells | No observable effects on normal hematopoietic lineages in preclinical models. | Significant hematologic toxicities observed. | [3][10] |
Clinical Data: A New Benchmark in Safety and Efficacy
The differentiated mechanism of AMG 193 translates to a markedly improved safety and efficacy profile in clinical settings.
| Parameter | AMG 193 (Phase I/II) | First-Generation PRMT5 Inhibitors (Phase I) | Citation |
| Objective Response Rate (ORR) | 21.4% in patients with MTAP-deleted solid tumors. | 5.6% (JNJ-64619178), 11.5% in adenoid cystic carcinoma. | [1][13][14] |
| Dose-Limiting Toxicities (DLTs) | Nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia at higher doses. | Predominantly hematological: thrombocytopenia, anemia, neutropenia. | [1][3][14] |
| Myelosuppression | No clinically significant myelosuppression observed. | A common and significant dose-limiting toxicity. | [3][4][13] |
| Therapeutic Window | Wide therapeutic window demonstrated. | Narrow therapeutic index due to on-target toxicity in normal tissues. | [5][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway, the distinct mechanisms of the inhibitor classes, and a typical experimental workflow for their evaluation.
References
- 1. onclive.com [onclive.com]
- 2. books.rsc.org [books.rsc.org]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacr.org [aacr.org]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. oncodaily.com [oncodaily.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Cross-Study Validation of AMG 193: A Comparative Guide to MTA-Cooperative PRMT5 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the anti-tumor effects of AMG 193, an MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. It objectively compares the performance of AMG 193 with alternative PRMT5 inhibitors, supported by available preclinical and clinical data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Rationale for Targeting PRMT5 in MTAP-Deleted Cancers
Protein arginine methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1] It plays a crucial role in various cellular processes, including RNA splicing, gene expression, and DNA repair, which are often dysregulated in cancer.[2] A significant breakthrough in targeting PRMT5 has been the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] MTAP deletion, present in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[2] This accumulation creates a unique therapeutic window, as MTA binds to PRMT5, rendering it partially inhibited and more susceptible to targeted inhibition.[2]
AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative PRMT5 inhibitor that selectively targets cancer cells with MTAP deletion.[2] By preferentially binding to the MTA-bound PRMT5 complex, AMG 193 is designed to induce potent anti-tumor effects while sparing normal tissues, thereby offering a potentially wider therapeutic index compared to first-generation, non-selective PRMT5 inhibitors.[4]
Mechanism of Action and Signaling Pathway
AMG 193 exerts its anti-tumor effects by inhibiting the enzymatic activity of PRMT5 in MTAP-deleted cancer cells. This inhibition leads to a cascade of downstream events, ultimately resulting in cell cycle arrest, senescence, and apoptosis.[2] The key steps in the signaling pathway are:
-
MTA Accumulation: In cancer cells with MTAP deletion, the enzyme MTAP is absent, leading to the accumulation of its substrate, MTA.
-
MTA-PRMT5 Complex Formation: The elevated levels of MTA lead to the formation of an MTA-PRMT5 complex.
-
AMG 193 Binding: AMG 193 preferentially binds to this MTA-PRMT5 complex, stabilizing it in an inactive conformation.
-
Inhibition of PRMT5 Activity: This binding potently inhibits the methyltransferase activity of PRMT5.
-
Downstream Effects: The inhibition of PRMT5 leads to:
The following diagram illustrates the signaling pathway of AMG 193 in MTAP-deleted cancer cells.
Comparative Analysis of PRMT5 Inhibitors
This section provides a comparative overview of AMG 193 and other PRMT5 inhibitors that have been evaluated in clinical trials. The data presented is based on publicly available information from clinical trial results and publications.
Clinical Efficacy in Solid Tumors
The following table summarizes the clinical efficacy of AMG 193 and selected alternative PRMT5 inhibitors in patients with advanced solid tumors, with a focus on those with MTAP-deleted cancers where data is available.
| Drug | Target | Phase | Tumor Types | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DoR) | Key Findings & References |
| AMG 193 | MTA-cooperative PRMT5 | I/II | MTAP-deleted solid tumors | 11% (confirmed) at active doses | Not Reported | Median: 8.3 months[2] | Showed preliminary clinical activity and a manageable safety profile.[2][5] |
| MRTX1719 | MTA-cooperative PRMT5 | I/II | MTAP-deleted solid tumors | 33% | Not Reported | Not Reported | Demonstrated promising anti-tumor activity with a favorable safety profile.[6] |
| TNG462 | MTA-cooperative PRMT5 | I/II | MTAP-deleted solid tumors | 43% in cholangiocarcinoma (n=7) | Not Reported | Not Reported | Showed clinical activity across multiple tumor types with good tolerability.[4] |
| JNJ-64619178 | PRMT5 | I | Advanced solid tumors, NHL | 5.6% (overall); 11.5% in ACC | Not Reported | Not Reported | Modest efficacy observed, with thrombocytopenia as the main dose-limiting toxicity.[3][7] |
| PRT543 | PRMT5 | I | Advanced solid tumors, hematologic malignancies | 2% in ACC | 57% (Clinical Benefit Rate) | Not Reported | Limited efficacy in adenoid cystic carcinoma (ACC).[6][8] |
| PRT811 | PRMT5 (brain-penetrant) | I | Advanced solid tumors, high-grade gliomas | 5.3% in glioma cohort | 31.3% (Clinical Benefit Rate in IDH+ glioma) | 7.5 and 31.0 months (2 CRs) | Showed activity in IDH-mutant glioma and uveal melanoma.[9][10] |
ACC: Adenoid Cystic Carcinoma; NHL: Non-Hodgkin Lymphoma; CR: Complete Response. Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and methodologies.
Safety and Tolerability
The safety profiles of MTA-cooperative PRMT5 inhibitors appear to be more favorable than those of first-generation, non-selective inhibitors, particularly concerning hematologic toxicities.
| Drug | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events | Dose-Limiting Toxicities (DLTs) | Key Findings & References |
| AMG 193 | Nausea, fatigue, vomiting | Nausea, vomiting, fatigue, hypokalemia | Nausea, vomiting, fatigue, hypersensitivity reaction, hypokalemia | Generally well-tolerated with no significant myelosuppression.[11][12] |
| MRTX1719 | Not extensively reported | Not extensively reported | No DLTs observed up to 400mg QD | Well-tolerated with no dose-limiting toxicities like thrombocytopenia, anemia, or neutropenia.[13][14] |
| TNG462 | Nausea, vomiting, diarrhea, fatigue (<20%) | Not extensively reported | Thrombocytopenia | Good safety profile at active doses. |
| JNJ-64619178 | Not extensively reported | Thrombocytopenia | Thrombocytopenia | Manageable dose-dependent toxicity.[7] |
| PRT543 | Anemia, thrombocytopenia | Anemia (16%), thrombocytopenia (9%) | Not Reported | Tolerable in patients with ACC.[6] |
| PRT811 | Nausea, vomiting, fatigue, constipation, thrombocytopenia | Thrombocytopenia (9.3%), anemia (9.3%), fatigue (5.8%) | Not identified | Favorable safety profile.[15][16] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of PRMT5 inhibitors. For specific details, researchers should refer to the original publications.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of the PRMT5 inhibitor on cancer cell lines.
-
Method:
-
Cell Seeding: Cancer cell lines (e.g., with and without MTAP deletion) are seeded in 96-well plates.[1]
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the PRMT5 inhibitor for a specified duration (e.g., 72-120 hours).[12]
-
Viability Assessment: Cell viability is measured using assays such as MTS or MTT, which assess metabolic activity.[1][12]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.[12]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the PRMT5 inhibitor in a living organism.
-
Method:
-
Model Establishment: Human cancer cells (cell lines or patient-derived) are implanted into immunodeficient mice to form tumors (xenografts).[11]
-
Inhibitor Administration: Once tumors reach a certain size, mice are treated with the PRMT5 inhibitor or a vehicle control, typically via oral gavage or intraperitoneal injection.[11]
-
Tumor Growth Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.[11]
-
Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.[11]
-
Symmetric Dimethylarginine (SDMA) Assay
-
Objective: To measure the level of SDMA, a pharmacodynamic biomarker of PRMT5 activity.
-
Method:
-
Sample Collection: Biological samples such as plasma, serum, or tumor tissue are collected from treated and untreated subjects.[17][18]
-
Sample Preparation: Samples may require processing, such as acylation, depending on the assay format.[19]
-
ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to quantify SDMA levels.[17] This involves the use of specific antibodies to detect and quantify SDMA.
-
Data Analysis: SDMA levels in treated samples are compared to controls to determine the extent of PRMT5 inhibition.
-
The following diagram illustrates a general experimental workflow for evaluating a PRMT5 inhibitor.
Conclusion and Future Directions
AMG 193 and other MTA-cooperative PRMT5 inhibitors represent a promising new class of targeted therapies for patients with MTAP-deleted cancers. The available data suggest that these agents have the potential to be more selective and better tolerated than first-generation PRMT5 inhibitors. The clinical development of AMG 193 is ongoing, with studies exploring its use as a monotherapy and in combination with other anti-cancer agents.[2]
Future research will focus on:
-
Further elucidating the mechanisms of resistance to PRMT5 inhibitors.
-
Identifying predictive biomarkers to select patients most likely to respond to treatment.
-
Exploring rational combination strategies to enhance the anti-tumor activity of these agents.
The continued investigation of AMG 193 and other PRMT5 inhibitors holds the potential to significantly improve outcomes for patients with a variety of difficult-to-treat cancers harboring MTAP deletions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 3. onclive.com [onclive.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Collection - Data from Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. PRT543, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. contractpharma.com [contractpharma.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. Symmetric Dimethylarginine Assay Validation, Stability, and Evaluation as a Marker for the Early Detection of Chronic Kidney Disease in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eaglebio.com [eaglebio.com]
A Comparative Guide to the Preclinical Reproducibility of AMG 193
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. The performance of AMG 193 is compared with other alternative PRMT5 inhibitors, supported by experimental data from various preclinical studies. This document is intended to serve as a resource for researchers and drug development professionals evaluating the therapeutic potential of targeting PRMT5 in MTAP-deleted cancers.
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[1] Its role in cancer has made it an attractive therapeutic target. A significant breakthrough in targeting PRMT5 has been the development of MTA-cooperative inhibitors, which selectively target cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] This deletion, present in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a metabolite that binds to PRMT5 and creates a unique conformation.[3][4] MTA-cooperative inhibitors, such as AMG 193, leverage this by preferentially binding to the MTA-bound state of PRMT5, leading to a highly selective, synthetic lethal effect in cancer cells while sparing normal tissues.[1][5] This guide will delve into the preclinical data of AMG 193 and compare it to other PRMT5 inhibitors.
Mechanism of Action of AMG 193
AMG 193 is a potent and selective inhibitor of PRMT5 that operates through an MTA-cooperative mechanism. In cancer cells with a homozygous deletion of the MTAP gene, the accumulation of MTA leads to a partial inhibition of PRMT5.[2] AMG 193 preferentially binds to this PRMT5-MTA complex, further suppressing its methyltransferase activity.[6] This profound inhibition of PRMT5 in MTAP-deleted cells disrupts downstream cellular processes, including RNA splicing and the DNA damage response, ultimately leading to G2/M cell cycle arrest and apoptosis.[3][6] This targeted approach provides a wide therapeutic window, as the drug has minimal effect on normal cells where MTA levels are low.[7]
Comparative Preclinical Data
The following tables summarize the quantitative data from preclinical studies of AMG 193 and other relevant PRMT5 inhibitors.
In Vitro Cell Viability
| Compound | Cell Line | MTAP Status | IC50 (µM) | Fold Selectivity (MTAP WT/MTAP-deleted) |
| AMG 193 | HCT116 | MTAP-deleted | 0.027 | ~40x |
| HCT116 | MTAP WT | 1.08 | ||
| MRTX1719 | HCT116 | MTAP-deleted | 0.012 | >70x |
| HCT116 | MTAP WT | 0.890 | ||
| AM-9747 (AMG 193 analog) | HCT116 | MTAP-deleted | 0.027 | ~23x |
| HCT116 | MTAP WT | 0.63 | ||
| GSK3326595 (Non-cooperative) | HCT116 | MTAP-deleted | 0.262 | ~1x |
| HCT116 | MTAP WT | 0.286 |
Data compiled from multiple preclinical studies.[6][8][9][10]
In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | MTAP Status | Dose | Tumor Growth Inhibition (TGI) |
| AMG 193 | BxPC-3 (Pancreatic) | MTAP-deleted | 100 mg/kg QD | 96% |
| AMG 193 | U87MG (Glioblastoma) | MTAP-deleted | 100 mg/kg QD | 88% |
| MRTX1719 | HCT116 | MTAP-deleted | Not specified | Dose-dependent antitumor activity |
| AMG 193 | HCT116 | MTAP WT | Up to 100 mg/kg | No significant inhibition |
Data compiled from multiple preclinical studies.[6][8][11]
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the reproducibility of findings. Below are representative protocols for assays commonly used to evaluate PRMT5 inhibitors.
Cell Viability Assay (MTS-based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cell lines (both MTAP-deleted and MTAP wild-type) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., AMG 193) in the complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest compound dose.
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a period of 72 to 144 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116 MTAP-deleted) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing: Administer the test compound (e.g., AMG 193) orally at a specified dose and schedule (e.g., 100 mg/kg, once daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the experiment for a predetermined period or until tumors in the control group reach a specified size.
-
Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Symmetric Dimethylarginine (SDMA) Western Blot
This protocol measures the level of a key pharmacodynamic biomarker of PRMT5 activity.
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and for different durations. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and a digital imager.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).[12]
Visualizations
Signaling Pathway of AMG 193 in MTAP-Deleted Cancer
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Item - Supplementary Methods from AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - figshare - Figshare [figshare.com]
- 4. onclive.com [onclive.com]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 12. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of PRMT5 Inhibitors: A Comparative Safety Profile
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the safety profiles of emerging Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. By summarizing clinical trial data and outlining key experimental methodologies, this document aims to provide a clear and concise overview to inform preclinical and clinical research decisions.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer.[1] As a result, a number of small molecule inhibitors targeting PRMT5 have entered clinical development. While showing promise in treating a range of solid tumors and hematologic malignancies, the on-target toxicities of these agents, particularly hematological adverse events, have been a key focus of investigation. This guide provides a comparative analysis of the safety profiles of several PRMT5 inhibitors based on publicly available clinical trial data.
Comparative Safety of PRMT5 Inhibitors in Clinical Trials
The safety and tolerability of PRMT5 inhibitors are critical factors in their clinical development. The following tables summarize the treatment-related adverse events (TRAEs) observed in Phase 1 clinical trials of several prominent PRMT5 inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, dosing schedules, and trial designs.
Table 1: Common Treatment-Related Adverse Events (Any Grade) for Select PRMT5 Inhibitors
| Adverse Event | PF-06939999[2][3] | GSK3326595[4][5] | PRT811[6][7] | JNJ-64619178[2] | AMG 193[8][9] |
| Hematological | |||||
| Anemia | 43% | 41% | 16% | - | - |
| Thrombocytopenia | 32% | - | 14.8% | - | - |
| Neutropenia | - | - | - | 62.5%* | - |
| Non-Hematological | |||||
| Fatigue | 29% | 45% | 27.9% | - | 25.3% |
| Nausea | 29% | 39% | 49.2% | - | 57.5% |
| Dysgeusia | 29% | - | - | - | - |
| Vomiting | - | - | 39.3% | - | 34.5% |
| Diarrhea | - | - | 11% | - | - |
| Constipation | - | - | 14.8% | - | - |
| Alopecia | - | 31% | - | - | - |
*Data from a study in patients with lower-risk myelodysplastic syndromes.
Table 2: Grade ≥3 Treatment-Related Adverse Events for Select PRMT5 Inhibitors
| Adverse Event | PF-06939999[1][10][11] | GSK3326595[5] | PRT811[6][7] | JNJ-64619178[2] | AMG 193[8][9] |
| Hematological | |||||
| Anemia | 28% | 24% | 3.3% | - | - |
| Thrombocytopenia | 22% | 7% | 9.8% | - | - |
| Neutropenia | 4% | - | - | - | - |
| Non-Hematological | |||||
| Fatigue | 6% | 8% | 3.3% | - | 1.1% |
| Vomiting | - | - | 3% | - | 3.4% |
| Nausea | - | - | - | - | 4.6% |
Table 3: Dose-Limiting Toxicities (DLTs) Observed in Phase 1 Trials
| Inhibitor | Dose-Limiting Toxicities |
| PF-06939999 | Thrombocytopenia, Anemia, Neutropenia[1][10][11] |
| GSK3326595 | Not explicitly defined in the provided search results. |
| PRT811 | No DLTs identified in the dose escalation phase.[12] |
| JNJ-64619178 | Thrombocytopenia[2][3] |
| AMG 193 | Nausea, Vomiting, Fatigue, Hypersensitivity reaction, Hypokalemia[9] |
| MRTX1719 | Well-tolerated with no dose-limiting toxicities observed at doses up to 400mg QD. Notably, no dose-limiting adverse events typically associated with first-generation PRMT5 inhibitors, such as thrombocytopenia, anemia, or neutropenia, were reported.[13] |
Key Insights into Safety Profiles
First-generation PRMT5 inhibitors, such as PF-06939999 and GSK3326595, commonly exhibit hematological toxicities, including anemia, thrombocytopenia, and neutropenia.[1][5][10][11] These on-target effects are believed to be a class effect of non-cooperative PRMT5 inhibition.[14]
Newer generation inhibitors, like the MTA-cooperative inhibitor MRTX1719, appear to have a more favorable safety profile, with a notable absence of clinically significant myelosuppression.[13] This improved tolerability is attributed to its mechanism of action, which selectively targets cancer cells with MTAP deletion. AMG 193, another MTA-cooperative inhibitor, also demonstrated a manageable safety profile with primarily low-grade and reversible gastrointestinal toxicities.[8][9]
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of PRMT5 inhibitors involves a series of standardized preclinical and clinical assessments.
Preclinical Safety Evaluation
In Vitro Cell Viability Assays:
-
Objective: To determine the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
General Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the PRMT5 inhibitor for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: A reagent such as MTT or MTS is added to the wells. Viable cells metabolize the reagent, producing a colored formazan product.
-
Data Analysis: The absorbance is measured using a plate reader, and the percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value.[15]
-
In Vivo Acute Toxicity Studies:
-
Objective: To evaluate the short-term toxicity of a PRMT5 inhibitor in an animal model (typically mice or rats) and to determine the maximum tolerated dose (MTD).
-
General Methodology:
-
Animal Model: Immunocompromised or syngeneic mice or rats are used.
-
Dose Administration: The inhibitor is administered via a clinically relevant route (e.g., oral gavage) at escalating doses to different groups of animals. A control group receives the vehicle.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, behavior, and overall health, for a defined period (e.g., 14 days).[15][16]
-
Endpoint: At the end of the study, animals are euthanized, and blood and tissues are collected for hematological, clinical chemistry, and histopathological analysis to identify any target organ toxicities.[16][17]
-
Clinical Safety Evaluation
Phase 1 Clinical Trials:
-
Objective: To evaluate the safety and tolerability of the PRMT5 inhibitor in human subjects, determine the MTD, and identify the recommended Phase 2 dose (RP2D).
-
General Methodology:
-
Dose Escalation: The inhibitor is administered to small cohorts of patients at escalating doses.
-
Safety Monitoring: Patients are closely monitored for adverse events (AEs), which are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
DLT Assessment: Dose-limiting toxicities are identified to determine the MTD.
-
Pharmacokinetics and Pharmacodynamics: Blood samples are collected to assess the drug's absorption, distribution, metabolism, and excretion (pharmacokinetics) and its effect on the target (pharmacodynamics), often by measuring levels of symmetric dimethylarginine (SDMA).[1][10][11]
-
Visualizing PRMT5 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Preclinical Safety Assessment.
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 17. Toxicology | MuriGenics [murigenics.com]
Validating Biomarkers for Predicting Response to AMG 193: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies for cancers harboring specific genetic alterations has revolutionized precision oncology. AMG 193, an MTA-cooperative PRMT5 inhibitor, has shown significant promise in preclinical and clinical studies for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) deletion. This guide provides a comprehensive comparison of biomarkers and methodologies for predicting response to AMG 193 and its alternatives, supported by experimental data and detailed protocols.
Introduction to AMG 193 and the Synthetic Lethal Approach
AMG 193 is a first-in-class, orally bioavailable small molecule that selectively inhibits protein arginine methyltransferase 5 (PRMT5) in the presence of methylthioadenosine (MTA).[1][2] The primary predictive biomarker for AMG 193 efficacy is the homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A, occurring in approximately 10-15% of all human cancers.[2][3][4]
In normal cells, MTAP metabolizes MTA. However, in MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation allows AMG 193 to preferentially bind to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5 activity.[1][5][6] This synthetic lethal interaction results in DNA damage, cell cycle arrest at G2/M, and aberrant mRNA splicing, ultimately leading to tumor cell death while sparing normal tissues.[1][7]
Predictive and Pharmacodynamic Biomarkers
The validation of robust biomarkers is critical for patient selection and monitoring treatment response. For AMG 193 and similar targeted therapies, a multi-faceted biomarker strategy is employed.
Predictive Biomarker: MTAP Homozygous Deletion
The cornerstone of patient selection for AMG 193 and other MTA-cooperative PRMT5 inhibitors is the detection of homozygous MTAP gene deletion. Several methodologies can be employed to ascertain MTAP status:
-
Next-Generation Sequencing (NGS): Considered the gold standard, NGS of tumor tissue or circulating tumor DNA (ctDNA) can directly identify the homozygous deletion of the MTAP gene.[5][8]
-
Immunohistochemistry (IHC): A widely accessible and cost-effective method, IHC can detect the loss of MTAP protein expression in tumor tissue, which serves as a surrogate for gene deletion.[5][8][9]
-
Fluorescence In Situ Hybridization (FISH): FISH can be used to visualize the deletion of the CDKN2A gene, which is often co-deleted with MTAP.[10][11]
-
Droplet Digital PCR (ddPCR): This highly sensitive method can quantify the copy number of MTAP and CDKN2A genes and has shown high concordance with FISH.[11][12]
Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are crucial for confirming target engagement and assessing the biological activity of the drug.
-
Symmetric Dimethylarginine (SDMA): PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on proteins. Inhibition of PRMT5 by AMG 193 leads to a dose-dependent reduction in SDMA levels in both tumor tissue and serum, serving as a direct indicator of target engagement.[2][13]
-
Circulating Tumor DNA (ctDNA): Monitoring the levels of ctDNA in plasma can provide a non-invasive measure of tumor response to treatment. A decrease in ctDNA levels has been shown to correlate with clinical response to AMG 193.[14][15]
Comparison with Alternative Therapies
The therapeutic landscape for MTAP-deleted cancers is evolving, with several alternative strategies under investigation.
Other MTA-Cooperative PRMT5 Inhibitors
Several other companies are developing MTA-cooperative PRMT5 inhibitors with a similar mechanism of action to AMG 193.
-
MRTX1719 (BMS-986504): Developed by Mirati Therapeutics (now part of Bristol Myers Squibb), MRTX1719 has also demonstrated potent and selective inhibition of PRMT5 in MTAP-deleted preclinical models and has shown early signs of clinical activity.[16][17]
-
Tango Therapeutics Portfolio (TNG908, TNG462, TNG456): Tango Therapeutics is advancing a pipeline of MTA-cooperative PRMT5 inhibitors, including brain-penetrant options, for various MTAP-deleted solid tumors.[3][4][6][18]
The primary predictive and pharmacodynamic biomarkers for these agents are identical to those for AMG 193, focusing on MTAP deletion and SDMA reduction.
MAT2A Inhibitors
Another promising synthetic lethal approach for MTAP-deleted cancers involves the inhibition of methionine adenosyltransferase 2A (MAT2A). MAT2A is a key enzyme in the methionine cycle, responsible for producing S-adenosylmethionine (SAM), the primary methyl donor for cellular methylation reactions. In MTAP-deleted cells, there is an increased reliance on MAT2A, making it a viable therapeutic target.
-
AG-270 (Ivosidenib): A first-in-class MAT2A inhibitor, AG-270 has shown preclinical activity in MTAP-deleted cancer models and has undergone clinical investigation.[19][20][21]
The predictive biomarker for MAT2A inhibitors is also MTAP homozygous deletion. Pharmacodynamic biomarkers include a reduction in plasma SAM levels and a decrease in SDMA as a downstream indicator of PRMT5 inhibition.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193 and its alternatives.
Table 1: Preclinical Efficacy of MTA-Cooperative PRMT5 Inhibitors
| Compound | Cell Line (MTAP status) | IC50 (Viability) | Selectivity (MTAP-del vs. WT) | Reference |
| AMG 193 | HCT116 (MTAP-del) | Not specified | >70-fold (SDMA inhibition) | [17] |
| MRTX1719 | HCT116 (MTAP-del) | 12 nM | >70-fold | [16] |
| MRTX1719 | Panel of MTAP-del cell lines | Median IC50 = 90 nM | ~24-fold | [22] |
| TNG462 (Vopimetostat) | MTAP-deleted cancer cells | 4 nM | 45-fold | [3] |
| TNG456 | MTAP-deleted cancer cells | 20 nM | 55-fold | [3] |
Table 2: Clinical Response to MTA-Cooperative PRMT5 Inhibitors in MTAP-Deleted Tumors
| Drug | Clinical Trial | Tumor Types | Objective Response Rate (ORR) | Reference |
| AMG 193 | Phase 1 (NCT05094336) | Various Solid Tumors | 21.4% (at active doses) | |
| MRTX1719 | Phase 1/2 | Various Solid Tumors | 33% (6 of 18 patients with PRs) | [23] |
Table 3: MAT2A Inhibitor Clinical Data
| Drug | Clinical Trial | Tumor Types | Key Findings | Reference |
| AG-270 | Phase 1 (NCT03435250) | Advanced Malignancies | 2 partial responses; 5 stable disease ≥16 weeks | [19] |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate biomarker assessment.
Protocol 1: Detection of MTAP Deletion by Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Primary Antibody Incubation: Sections are incubated with a validated primary antibody against MTAP (e.g., rabbit monoclonal).
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Interpretation: Loss of MTAP protein expression in tumor cells, with positive staining in adjacent normal tissue (internal control), indicates a homozygous deletion.
Protocol 2: Quantification of SDMA by ELISA
-
Sample Collection: Collect whole blood and process to obtain serum, or prepare tumor tissue lysates.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for SDMA.
-
Sample and Standard Incubation: Add diluted samples and a serial dilution of SDMA standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for SDMA.
-
Enzyme Conjugate and Substrate: Add streptavidin-HRP conjugate, followed by a TMB substrate solution.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Quantification: Calculate the SDMA concentration in the samples based on the standard curve.
Protocol 3: Analysis of ctDNA for MTAP Deletion and Response Monitoring
-
Blood Collection and Plasma Isolation: Collect whole blood in specialized tubes (e.g., Streck Cell-Free DNA BCT) and isolate plasma by centrifugation.
-
ctDNA Extraction: Extract cell-free DNA from plasma using a validated kit.
-
Library Preparation: Prepare a sequencing library from the extracted ctDNA.
-
Targeted Next-Generation Sequencing (NGS): Perform targeted NGS using a panel that includes the MTAP gene and other relevant cancer-associated genes.
-
Data Analysis: Analyze the sequencing data to identify the copy number status of the MTAP gene. For response monitoring, quantify the variant allele frequency (VAF) of tumor-specific mutations over time.
Visualizing the Biology and Workflow
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the complex biological rationale and processes.
AMG 193 Mechanism of Action
Biomarker Validation Workflow
Conclusion
The validation and application of predictive and pharmacodynamic biomarkers are paramount for the successful clinical development and implementation of AMG 193 and other targeted therapies for MTAP-deleted cancers. A comprehensive biomarker strategy, incorporating robust methodologies for the detection of MTAP deletion and the monitoring of on-target effects through SDMA and ctDNA analysis, will be essential for optimizing patient outcomes. As the therapeutic landscape continues to evolve with the emergence of novel MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors, a thorough understanding of their comparative efficacy and biomarker profiles will be critical for guiding future research and clinical practice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. tangotx.com [tangotx.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. tangotx.com [tangotx.com]
- 6. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtapdeletion.com [mtapdeletion.com]
- 9. youtube.com [youtube.com]
- 10. Comparison of IHC, NGS, and FISH for Detection of MTAP Loss - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. CDKN2A and MTAP Are Useful Biomarkers Detectable by Droplet Digital PCR in Malignant Pleural Mesothelioma: A Potential Alternative Method in Diagnosis Compared to Fluorescence In Situ Hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporating ctDNA into clinical trial design [dailyreporter.esmo.org]
- 15. Aspect Liquid Biopsy: Analysis of circulating tumour DNA (ctDNA) in cancer patients - Australian Clinical Labs [clinicallabs.com.au]
- 16. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. trial.medpath.com [trial.medpath.com]
- 19. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]
- 21. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 22. researchgate.net [researchgate.net]
- 23. Triple meeting 2023 – PRMT5 has a wobble | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AA 193
Primary Disposal Method: Hazardous Waste Collection
The most prudent and compliant method for the disposal of AA 193 and any contaminated materials is to treat it as hazardous chemical waste.
Step-by-Step Hazardous Waste Disposal Protocol:
-
Containerization: All waste containing this compound, including contaminated items like pipette tips and gloves, must be collected in a dedicated, leak-proof, and chemically compatible container.
-
Labeling: The container must be clearly labeled with the full chemical name, "Hazardous Waste," a description of the contents, the accumulation start date, and associated hazards.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials, particularly strong bases and oxidizing agents.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Alternative Disposal Considerations (Subject to Institutional Approval)
In-laboratory treatment of chemical waste should only be performed with the express approval of your institution's EHS department and by personnel trained in the specific procedures.
-
Neutralization: As a carboxylic acid, it may be possible to neutralize dilute solutions of this compound. This process involves slowly adding a weak base to the acidic solution until the pH is between 5.0 and 9.0. However, this should only be attempted if this compound is the sole hazardous component and the procedure is part of an approved laboratory protocol.[3]
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic compounds.[1] This process breaks down the compound into less harmful gaseous byproducts, which can then be scrubbed to prevent atmospheric pollution.[1] This method is typically carried out by a specialized hazardous waste disposal facility.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general guidelines for the drain disposal of chemicals, when permitted, offer some context. It is important to note that these are general guidelines and may not be applicable to this compound.
| Parameter | Guideline |
| pH Range for Neutralized Aqueous Waste | 5.0 - 9.0 |
| General Quantity Limit for Drain Disposal (for approved substances) | A few hundred grams or milliliters per day |
Source: My Alfred University, USDA ARS[3][4]
Experimental Protocol: Neutralization of Carboxylic Acids (General Procedure)
The following is a general protocol for the neutralization of a carboxylic acid. This procedure should not be performed for this compound without a thorough risk assessment and approval from your institution's EHS department.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the procedure in a certified chemical fume hood.
-
Dilution: If starting with a concentrated solution, slowly add the acid to a large volume of cold water to dilute it. Never add water to acid.
-
Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate, sodium carbonate) to the diluted acid solution. Monitor the pH of the solution continuously.
-
Completion: Continue adding the base until the pH of the solution is within the neutral range (typically 5.0-9.0).[3]
-
Disposal: Once neutralized, the solution may be approved for drain disposal, followed by flushing with a large volume of water, as per institutional guidelines.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Handling Protocols for AMG-193
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling procedures for chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal plans for AMG-193, ensuring a safe laboratory environment.
Chemical Identification and Hazards
| Identifier | Value |
| Product Name | AMG-193 |
| Synonyms | AMG193; PRMT5-IN-27 |
| Formula | C22H19F3N4O3 |
| Molecular Weight | 444.41 |
| Hazard Statement | Not a hazardous substance or mixture.[1] |
While AMG-193 is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be utilized when handling AMG-193 to ensure personal safety and prevent contamination.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of AMG-193 and ensuring laboratory safety.
| Procedure | Guideline |
| Precautions for Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Conditions for Safe Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C. |
Accidental Release and Disposal Measures
In the event of an accidental release or for routine disposal, the following procedures should be followed.
Accidental Release Measures
In case of a spill or release, it is important to take immediate action to contain and clean the affected area.
| Step | Action |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. |
| Environmental Precautions | Do not let product enter drains. |
| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Disposal Considerations
Waste materials must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Product | Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Contaminated Packaging | Dispose of as unused product. |
First Aid Measures
Immediate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Experimental Workflow for Handling AMG-193
The following diagram illustrates the standard workflow for handling AMG-193 in a laboratory setting, from preparation to disposal.
Caption: Standard Operating Procedure for Handling AMG-193.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
